B 193
Description
Properties
CAS No. |
124824-14-2 |
|---|---|
Molecular Formula |
C25H32Cl2N4O |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride |
InChI |
InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H |
InChI Key |
BSXVJHKCRCHNJD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
Other CAS No. |
124824-14-2 |
Synonyms |
9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one B 193 B-193 |
Origin of Product |
United States |
Foundational & Exploratory
Unable to Provide In-depth Technical Guide on "B 193" Due to Ambiguous Identification
An in-depth technical guide on the mechanism of action for a compound designated "B 193" cannot be provided at this time. Extensive searches of scientific literature and databases have revealed that "this compound" is not a unique identifier for a specific, publicly documented drug or compound with a well-established mechanism of action. Instead, the designation "this compound" appears in various, unrelated scientific contexts, referring to different substances, experimental labels, or even biological samples.
The search for a singular "this compound" mechanism of action has yielded multiple, distinct references:
-
A Potential Serotonin (B10506) Antagonist: A 1996 study in Folia Morphologica described a substance labeled "this compound" with embryotoxic effects in mice, classifying it as a serotonin antagonist, piperazine, and carboline derivative.[1] However, this brief report lacks the detailed mechanistic data, experimental protocols, and quantitative analysis required for a technical whitepaper.
-
A Gankyrin Binder in Cancer Research: A more recent study details a compound, numbered 193 within a synthesized series, as a potent antiproliferative agent. This compound acts as a small-molecule binder to gankyrin, an oncoprotein, and was shown to disrupt the proteasomal degradation pathway and inhibit cell cycle progression in A549 lung cancer cells.[2] While this research provides mechanistic insights, "193" is an identifier within a specific publication and not a universally recognized name for the compound.
-
An Abstract Code for Ubiquitin-Specific Protease (USP) Inhibitors: The designation "B193" has been used as an abstract number for presentations at scientific conferences. One abstract describes the discovery of selective inhibitors for ubiquitin-specific proteases (USPs), highlighting USP7 and USP8 as promising cancer targets.[3] Another abstract with the same identifier details the characterization of selective, covalent inhibitors of USP7, which play a role in cancer and immune regulation.[4] These abstracts point to a mechanism of action but do not offer the comprehensive experimental data necessary for a detailed guide.
-
An Experimental or Sample Identifier: In several other publications, "this compound" or similar variations are used as internal identifiers for experiments, samples, or library components. For instance, one paper refers to "B-193 Establishing a robust liquid chromatography-tandem mass spectrometry method," where B-193 is the title identifier for a specific protocol description.[5] Another study on foodborne pathogens lists "FMCC B-193" as a specific strain of Salmonella Typhimurium.[6]
-
Natural Products: The identifier "193" has also been assigned to various natural products in the scientific literature, including allobrevicompanine B isolated from Penicillium species[7] and citreamicin B from Streptomyces caelestis.[8] Each of these compounds has a distinct biological activity that is not generalizable under a single "this compound" heading.
Given the lack of a clear and singular subject for "this compound," creating a comprehensive technical guide with the requested data presentation, experimental protocols, and visualizations is not feasible. The available information is fragmented and pertains to multiple, distinct scientific entities. To proceed, a more specific identifier for the compound of interest is required, such as a full chemical name, a recognized code from a pharmaceutical company or research consortium, or a specific publication to serve as the primary source.
References
- 1. Embryotoxic effects of B-193 in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-adhesion and Anti-biofilm Potential of Organosilane Nanoparticles against Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial compounds from marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Compound 1: Gankyrin Binder 193 - A Novel Anticancer Agent
An in-depth analysis reveals that the designation "B 193" refers to several distinct chemical entities across different research domains. This technical guide focuses on two notable synthetic compounds identified as "this compound": a promising anticancer agent that acts as a gankyrin binder, and a potential atypical antidepressant. This guide will provide a comprehensive overview of their synthesis, characterization, and mechanisms of action, adhering to the specified requirements for data presentation, experimental protocols, and pathway visualizations for a scientific audience.
Compound 193 , a 2,5-substituted pyrimidine (B1678525), has been identified as a potent antiproliferative agent with selectivity for cancer cells overexpressing the oncoprotein gankyrin.[1][2][3][4][5] Gankyrin is a key player in tumorigenesis, primarily through its role in the degradation of tumor suppressor proteins such as p53 and the retinoblastoma protein (Rb).[1][6][7]
Synthesis Pathway
The synthesis of the 2,5-substituted pyrimidine scaffold of compound 193 involves a multi-step process, which is conceptually outlined below. The precise reagents and conditions would be detailed in the source publication.
Conceptual Synthesis Workflow
Figure 1: Conceptual synthesis workflow for Gankyrin Binder 193.
Characterization and Biological Activity
Compound 193 has been characterized through various analytical techniques to confirm its structure and purity. Its biological activity has been assessed through in vitro studies, demonstrating potent and selective antiproliferative effects against specific cancer cell lines.
Table 1: Biological Activity of Gankyrin Binder 193
| Cell Line | Cancer Type | IC₅₀ (µM) | Selectivity |
| A549 | Lung Cancer | 5.7[1] | Selective vs. noncancerous cells |
| HEK293 | Noncancerous | >50[1] | N/A |
Mechanism of Action and Signaling Pathways
Gankyrin binder 193 exerts its anticancer effects by binding to gankyrin, thereby disrupting its protein-protein interactions and downstream signaling pathways that promote cancer cell survival and proliferation.[1][2][3][4][5] The binding of compound 193 to gankyrin leads to the stabilization of tumor suppressor proteins and cell cycle arrest.[1][2][3][4][5]
Gankyrin is a hub protein that modulates several key oncogenic signaling pathways.[6][8][9][10] By inhibiting gankyrin, compound 193 is anticipated to impact these pathways.
Figure 2: Simplified signaling pathways modulated by Gankyrin and the inhibitory effect of Compound 193.
Experimental Protocols
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549) and noncancerous control cells (e.g., HEK293) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of compound 193 for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Western Blot Analysis for Tumor Suppressor Proteins
-
Cell Lysis: Cells treated with compound 193 are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for tumor suppressor proteins (e.g., p53, Rb) and a loading control (e.g., β-actin), followed by incubation with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Compound 2: B-193 - A Potential Atypical Antidepressant
The compound designated B-193 is 9-methyl-2-[3-(4-phenyl-1-piperazinylpropyl)]-1,2,3,4-tetrahydro-beta-carbolin-1-one.[11] It has been investigated for its potential antidepressant activity and is characterized as an "atypical antidepressant" due to its unique pharmacological profile.[11]
Synthesis Pathway
The synthesis of B-193, a tetrahydro-beta-carboline derivative, can be achieved through established synthetic methodologies. A plausible synthetic route is outlined below.
Plausible Synthesis Workflow for B-193
Figure 3: Plausible synthesis workflow for the potential antidepressant B-193.
Pharmacological Characterization
Pharmacological studies have revealed that B-193 exhibits antidepressant-like effects in animal models.[11] Unlike typical antidepressants, it does not significantly inhibit the reuptake of norepinephrine (B1679862) (NA) or serotonin (B10506) (5-HT).[11] Its mechanism of action appears to involve the modulation of adrenergic receptors in the brain.[11]
Table 2: Pharmacological Profile of Antidepressant B-193
| Parameter | Observation |
| Norepinephrine (NA) Uptake | No significant inhibition[11] |
| Serotonin (5-HT) Uptake | No significant inhibition[11] |
| β-adrenoceptor Density | Decreased upon repeated administration[11] |
| α₁-adrenoceptor Density | Increased upon repeated administration[11] |
| Behavioral Effects | Positive effect in the despair test[11] |
Mechanism of Action and Signaling Pathways
The antidepressant effect of B-193 is attributed to its ability to induce adaptive changes in brain neurotransmitter receptor systems with repeated administration.[11] Specifically, it downregulates β-adrenoceptors and upregulates α₁-adrenoceptors, leading to functional alterations in the reactivity of these receptors.[11]
Figure 4: Proposed mechanism of action for the potential antidepressant B-193 involving adrenergic receptor modulation.
Experimental Protocols
Forced Swim Test (Porsolt's Test)
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the testing room.
-
Pre-test Session: Animals are placed individually in a cylinder of water for a short period (e.g., 15 minutes) one day before the test.
-
Drug Administration: B-193 or a control vehicle is administered at specified doses and time points before the test session.
-
Test Session: On the test day, animals are placed back in the water cylinder for a shorter duration (e.g., 5 minutes).
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
Receptor Binding Assays
-
Brain Tissue Preparation: Brain regions of interest are dissected from animals treated with B-193 or a control.
-
Membrane Preparation: Crude membrane fractions are prepared from the brain tissue through homogenization and centrifugation.
-
Incubation: The membrane preparations are incubated with specific radioligands for β-adrenoceptors (e.g., [³H]dihydroalprenolol) or α₁-adrenoceptors (e.g., [³H]prazosin) in the presence or absence of competing non-labeled ligands.
-
Separation: Bound and free radioligands are separated by rapid filtration.
-
Radioactivity Measurement: The radioactivity of the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: The density of receptors (Bmax) and their affinity for the ligand (Kd) are determined by Scatchard analysis of the saturation binding data.
This technical guide provides a consolidated overview of the synthesis, characterization, and proposed mechanisms of action for two distinct compounds designated as "this compound". The gankyrin binder 193 represents a targeted approach in cancer therapy, while the antidepressant B-193 offers a novel pharmacological profile for the treatment of depression. Further research and development are necessary to fully elucidate their therapeutic potential.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Synthesis and evaluation of 2,5-substituted pyrimidines as small-molec" by Dipti Kanabar, Emma I. Kane et al. [commons.clarku.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional characterization of human oncoprotein gankyrin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gankyrin‐Protein Interactions in GI Cancers: A Novel Target of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. B-193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In Vitro Efficacy of B 193 (AMG 193): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
B 193, also known as AMG 193, is a clinical-stage, first-in-class small molecule inhibitor that operates through a mechanism of methylthioadenosine (MTA)-cooperative inhibition of protein arginine methyltransferase 5 (PRMT5).[1] This targeted therapy exploits the synthetic lethality associated with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common event in a significant fraction of human cancers. In MTAP-deleted tumors, the accumulation of MTA leads to a unique conformational state of the PRMT5 enzyme, which this compound preferentially binds to and inhibits. This technical guide provides an in-depth overview of the in vitro efficacy of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
The core of this compound's therapeutic strategy lies in its selective targeting of cancer cells with MTAP gene deletion. MTAP is an essential enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the intracellular accumulation of its substrate, MTA.
PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, cell cycle progression, and DNA damage repair. While MTA is a weak endogenous inhibitor of PRMT5, its accumulation in MTAP-deleted cells creates a PRMT5-MTA complex. This compound exhibits a high affinity for this complex, effectively and potently inhibiting the enzymatic activity of PRMT5. This selective inhibition in MTAP-deleted cells, while sparing normal tissues with functional MTAP, forms the basis of its therapeutic window.
The downstream consequences of PRMT5 inhibition by this compound in MTAP-deleted cancer cells are multifactorial and culminate in anti-tumor effects. Key in vitro observed effects include:
-
Cell Cycle Arrest: Inhibition of PRMT5 leads to a robust cell cycle arrest, primarily at the G2/M phase.[1]
-
DNA Damage: The compound induces DNA damage in cancer cells.
-
Apoptosis: Ultimately, the cellular stress induced by this compound leads to programmed cell death.
-
Aberrant mRNA Splicing: PRMT5 is a key regulator of the spliceosome, and its inhibition results in widespread alternative mRNA splicing.
Quantitative In Vitro Efficacy Data
The in vitro potency of this compound has been evaluated across a broad range of cancer cell lines with known MTAP status. The data consistently demonstrates a significantly higher sensitivity in MTAP-deleted cell lines compared to their MTAP wild-type (WT) counterparts.
| Cell Line | Cancer Type | MTAP Status | IC50 (µM) | Fold Selectivity (WT/MTAP-del) | Reference |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | 0.107 | ~40x | [1] |
| HCT116 | Colorectal Carcinoma | Wild-Type | > 4 | [1] | |
| Isogenic HCT116 | Colorectal Carcinoma | MTAP-deleted | Not specified | 46x | [2] |
| Isogenic HCT116 | Colorectal Carcinoma | Wild-Type | Not specified | [2] | |
| DLBCL Lines | Diffuse Large B-cell Lymphoma | MTAP-deleted | Not specified (10-fold lower than other indications) | Not applicable | [1] |
| PDAC Lines | Pancreatic Ductal Adenocarcinoma | MTAP-deleted | Not specified | Not applicable | [1] |
| NSCLC Lines | Non-Small Cell Lung Cancer | MTAP-deleted | Not specified | Not applicable | [1] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (MTAP-deleted and WT)
-
Complete cell culture medium
-
This compound (AMG 193) compound
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (AMG 193) compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS (phosphate-buffered saline)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Use appropriate compensation settings for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1, S, and G2/M phases based on their DNA content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (AMG 193) compound
-
DMSO (vehicle control)
-
6-well plates
-
1X PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with 1X PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold 1X PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1X PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10⁶ cells/mL.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate gating to exclude doublets and debris.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathways and Visualizations
This compound (AMG 193) Mechanism of Action
The following diagram illustrates the synthetic lethal interaction exploited by this compound in MTAP-deleted cancer cells.
Caption: Mechanism of this compound in MTAP-deleted vs. wild-type cells.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro efficacy testing of this compound.
PRMT5 Downstream Signaling Pathway
This diagram illustrates the downstream effects of PRMT5 inhibition by this compound, leading to cell cycle arrest and apoptosis.
Caption: Downstream effects of PRMT5 inhibition by this compound.
References
An In-depth Technical Guide on the Cellular Uptake and Localization of AMG 193
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor that demonstrates significant promise in oncology.[1][2][3][4] As an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5), AMG 193 selectively induces synthetic lethality in cancer cells harboring a methylthioadenosine phosphorylase (MTAP) deletion.[2][3][4][5] This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of AMG 193, drawing upon its known physicochemical properties and the established biology of its molecular target. This document is intended to serve as a resource for researchers and drug development professionals working with PRMT5 inhibitors and other targeted small molecule therapies.
Introduction to AMG 193: A Targeted Anticancer Agent
AMG 193 represents a novel therapeutic strategy that exploits a specific metabolic vulnerability in a subset of cancers. Approximately 10-15% of solid tumors exhibit a homozygous deletion of the MTAP gene.[6] This genetic alteration leads to the intracellular accumulation of methylthioadenosine (MTA), a substrate for the MTAP enzyme. AMG 193 leverages this accumulation, as it preferentially binds to the complex formed between MTA and PRMT5, thereby inhibiting PRMT5's methyltransferase activity with high selectivity in cancer cells while sparing healthy tissues.[2][5] The downstream consequences of PRMT5 inhibition in these susceptible cells include DNA damage, cell cycle arrest at the G2/M phase, and aberrant mRNA splicing, ultimately leading to apoptosis.
Cellular Uptake of AMG 193
While specific transporters for AMG 193 have not been explicitly identified in publicly available literature, its characteristics as an orally bioavailable and CNS-penetrant small molecule allow for well-founded inferences regarding its mechanisms of cellular entry.
Putative Mechanisms of Cellular Entry
The cellular uptake of AMG 193 is likely a multifactorial process involving both passive and active transport mechanisms.
-
Passive Diffusion: As a small molecule designed for oral administration and CNS penetration, AMG 193 is expected to possess physicochemical properties, such as appropriate lipophilicity and a low molecular weight, that favor its passage across the lipid bilayer of the cell membrane via passive diffusion. This process is driven by the concentration gradient of the compound across the membrane.
-
Carrier-Mediated Transport: It is also plausible that AMG 193 is a substrate for one or more solute carrier (SLC) transporters. These transporters can facilitate the influx of small molecules into the cell. The involvement of such transporters would be consistent with the efficient and widespread distribution of the drug observed in preclinical and clinical studies.
The logical workflow for AMG 193's cellular uptake can be visualized as follows:
Subcellular Localization of AMG 193
The primary subcellular destination of AMG 193 is dictated by the localization of its molecular target, PRMT5.
Targeting PRMT5 in the Nucleus and Cytoplasm
PRMT5 is known to reside in both the nucleus and the cytoplasm, where it methylates a diverse range of histone and non-histone proteins.[6][7][8][9][10] This dual localization is crucial for its multifaceted roles in cellular processes.
-
Nuclear PRMT5: In the nucleus, PRMT5 is a key regulator of gene expression through the symmetric dimethylation of arginine residues on histones, leading to transcriptional repression of tumor suppressor genes. It is also involved in RNA splicing.
-
Cytoplasmic PRMT5: In the cytoplasm, PRMT5 methylates various non-histone proteins, influencing signaling pathways that control cell growth and proliferation.
Given that AMG 193 must bind to PRMT5 to exert its effect, it is expected to distribute throughout both the cytoplasm and the nucleoplasm. The high levels of cytoplasmic PRMT5 observed in high-grade neuroendocrine tumors suggest that the cytoplasmic pool of PRMT5 is a critical target for AMG 193 in these cancers.[8][10]
The signaling pathway initiated by AMG 193 is depicted below:
Experimental Protocols for Determining Cellular Uptake and Localization
While specific experimental data for AMG 193's uptake and localization are not publicly available, the following are standard methodologies that would be employed to characterize these properties for a novel small molecule inhibitor.
Quantitative Analysis of Cellular Uptake
A common method to quantify the cellular uptake of a small molecule is through liquid chromatography-mass spectrometry (LC-MS).
Protocol: LC-MS-based Cellular Uptake Assay
-
Cell Culture: Plate cells of interest (e.g., MTAP-deleted and wild-type cancer cell lines) in multi-well plates and culture to a desired confluency.
-
Compound Incubation: Treat the cells with AMG 193 at various concentrations and for different time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and perform protein precipitation to remove larger molecules.
-
LC-MS Analysis: Analyze the supernatant using a validated LC-MS method to quantify the intracellular concentration of AMG 193.
-
Data Normalization: Normalize the intracellular concentration of AMG 193 to the total protein content or cell number in each sample.
The workflow for this experimental protocol is as follows:
Determination of Subcellular Localization
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of a drug target and can be adapted to infer the localization of a bound drug.
Protocol: Immunofluorescence Staining for PRMT5
-
Cell Culture and Treatment: Grow cells on coverslips and treat with AMG 193 as required.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: Incubate the cells with a primary antibody specific for PRMT5, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent DNA dye (e.g., DAPI).
-
Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of PRMT5 using a confocal microscope. The co-localization of PRMT5 with nuclear and cytoplasmic markers can be quantified.
Quantitative Data Summary
While specific quantitative data on the cellular uptake and localization of AMG 193 are proprietary, the following table presents a template for how such data would be structured for clear comparison.
| Parameter | Cell Line (MTAP-deleted) | Cell Line (MTAP wild-type) | Method |
| Cellular Uptake | |||
| Intracellular Conc. (µM) | Value | Value | LC-MS |
| Uptake Rate (pmol/min/mg protein) | Value | Value | LC-MS |
| Subcellular Localization | |||
| % Nuclear Localization | Value | Value | Immunofluorescence |
| % Cytoplasmic Localization | Value | Value | Immunofluorescence |
Conclusion
AMG 193 is a promising targeted therapy that exemplifies the potential of exploiting synthetic lethality in cancer treatment. Its oral bioavailability and CNS penetrance suggest efficient cellular uptake, likely mediated by a combination of passive diffusion and carrier-mediated transport. The subcellular localization of AMG 193 is intrinsically linked to its target, PRMT5, which is distributed in both the nucleus and the cytoplasm. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the cellular pharmacology of AMG 193 and other novel small molecule inhibitors, which is essential for their continued development and clinical application.
References
- 1. AMG 193 News - LARVOL Sigma [sigma.larvol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Subcellular - PRMT5 - The Human Protein Atlas [proteinatlas.org]
- 7. PRMT5 mediates FoxO1 methylation and subcellular localization to regulate lipophagy in myogenic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cellular localization of protein arginine methyltransferase-5 correlates with grade of lung tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
An In-depth Technical Guide to AMG 193 (B 193): A Novel MTA-Cooperative PRMT5 Inhibitor in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMG 193, a first-in-class, orally active MTA-cooperative PRMT5 inhibitor, and its pivotal role in signal transduction pathways relevant to cancer therapy.[1][2]
Introduction
AMG 193 is a clinical-stage therapeutic agent that selectively targets cancer cells with a specific genetic deletion, the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][3] This deletion, present in approximately 10-15% of all human cancers, creates a unique vulnerability that AMG 193 exploits to induce synthetic lethality.[1] By inhibiting protein arginine methyltransferase 5 (PRMT5) in an MTA-cooperative manner, AMG 193 disrupts critical cellular processes, including RNA splicing, gene expression, and the DNA damage response, ultimately leading to cell cycle arrest and apoptosis in tumor cells while sparing normal tissues.[1][2]
Mechanism of Action and Signaling Pathway
The primary molecular target of AMG 193 is PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating various cellular processes.
In cancer cells with MTAP deletion, the substrate of MTAP, 5'-deoxy-5'-(methylthio)adenosine (MTA), accumulates to high levels. AMG 193 exhibits a unique mechanism of action by preferentially binding to the MTA-bound PRMT5 complex.[1][4] This MTA-cooperative inhibition leads to a highly selective and potent suppression of PRMT5 activity in MTAP-deleted cancer cells.
The inhibition of PRMT5 by AMG 193 triggers a cascade of downstream signaling events:
-
Disruption of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Inhibition of PRMT5 leads to widespread alternative splicing events, particularly intron retention, resulting in the production of non-functional proteins and cellular stress.[1]
-
Cell Cycle Arrest: The disruption of normal gene expression and protein function leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase.[2]
-
Induction of DNA Damage Response: AMG 193 treatment has been shown to attenuate the DNA damage response, making cancer cells more susceptible to DNA-damaging agents.[1][2]
-
Apoptosis: The culmination of these cellular insults triggers the intrinsic apoptotic pathway, leading to programmed cell death in the cancer cells.
The following diagram illustrates the signaling pathway of AMG 193 in MTAP-deleted cancer cells.
Caption: Signaling pathway of AMG 193 in MTAP-deleted cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.
Table 1: In Vitro Cellular Potency of AMG 193 [2][4]
| Cell Line | MTAP Status | IC50 (µM) |
| HCT116 | Wild-Type | ~4.2 |
| HCT116 | MTAP-deleted | 0.107 |
Table 2: In Vivo Antitumor Activity of AMG 193 in Xenograft Models [5]
| Tumor Model | Dose (mg/kg QD) | Tumor Growth Inhibition (%) |
| BxPC-3 (Pancreatic) | 100 | 96 |
| U87MG (Glioblastoma) | 100 | 88 |
Table 3: Clinical Trial Phase 1 Dose-Escalation Results [6]
| Dose (mg QD) | Number of Patients | Objective Response Rate (%) |
| 40 - 1600 | 80 | 21.4 |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of AMG 193.
1. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-wild-type and MTAP-deleted cell lines.
-
Method:
-
Seed HCT116 MTAP-wild-type and MTAP-deleted cells in 96-well plates.
-
Treat cells with a serial dilution of AMG 193 or DMSO control for 6 days.
-
Measure cell viability using CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate IC50 values by fitting the dose-response curves to a four-parameter logistic equation.[4]
-
2. In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of AMG 193 in animal models.
-
Method:
-
Implant MTAP-deleted human tumor cells (e.g., BxPC-3, U87MG) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into vehicle control and AMG 193 treatment groups.
-
Administer AMG 193 orally at the specified dose and schedule.
-
Measure tumor volume and body weight regularly.
-
Calculate tumor growth inhibition at the end of the study.[5]
-
3. Symmetric Dimethylarginine (SDMA) In-Cell Imaging Assay
-
Objective: To confirm target engagement by measuring the inhibition of PRMT5 activity in cells.
-
Method:
-
Treat HCT116 MTAP-wild-type and MTAP-deleted cells with AMG 193 for 3 days.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for SDMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Acquire images using a high-content imaging system and quantify the fluorescence intensity to determine global SDMA levels.[4]
-
The workflow for a typical in vivo xenograft study is depicted below.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
AMG 193 represents a significant advancement in precision oncology, demonstrating a novel mechanism of action that leverages the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. Its ability to selectively target cancer cells while sparing normal tissues holds great promise for the treatment of a wide range of solid tumors.[1][3] Ongoing clinical trials will further elucidate the therapeutic potential of AMG 193 and its role in the evolving landscape of cancer therapy.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Emergence of MTA-Cooperative PRMT5 Inhibition: A Technical Guide to AMG 193 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target in oncology, particularly in cancers harboring a specific genetic deletion. This technical guide provides an in-depth overview of AMG 193, a clinical-stage, orally active, and MTA-cooperative PRMT5 inhibitor. We will explore its mechanism of action, structural analogs, and the experimental methodologies used in its development and characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy and epigenetics.
Introduction: The Rationale for Targeting PRMT5 in MTAP-Deleted Cancers
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3]
A significant breakthrough in targeting PRMT5 came with the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 10-15% of human cancers.[1][5] MTAP is the sole enzyme responsible for metabolizing methylthioadenosine (MTA).[6][7] Its absence in cancer cells leads to a significant accumulation of MTA.[1][7]
MTA shares structural similarity with S-adenosyl methionine (SAM), the universal methyl donor and a cofactor for PRMT5.[5] The accumulated MTA acts as a weak endogenous inhibitor of PRMT5 by competing with SAM for binding to the enzyme.[6][7] This renders MTAP-deleted cancer cells uniquely vulnerable to further inhibition of PRMT5. Small molecules that can selectively inhibit the PRMT5-MTA complex, known as MTA-cooperative inhibitors, offer a promising therapeutic window to target cancer cells while sparing normal, MTAP-wild-type (WT) cells.[1] AMG 193 is a leading example of such an inhibitor.[1]
AMG 193: A Potent and Selective MTA-Cooperative PRMT5 Inhibitor
AMG 193, also known as anvumetostat, is an orally active, potent, and selective MTA-cooperative inhibitor of PRMT5.[8][9] It has demonstrated significant anti-tumor activity in preclinical models and is currently in Phase I/II clinical trials for the treatment of advanced MTAP-deleted solid tumors.[5][10]
Chemical Structure and Properties:
-
IUPAC Name: (S)-(4-amino-1,3-dihydrofuro[3,4-c][3][11]naphthyridin-8-yl)(3-(4-(trifluoromethyl)phenyl)morpholino)methanone[9]
-
CAS Number: 2790567-82-5[9]
-
Chemical Formula: C₂₂H₁₉F₃N₄O₃[9]
-
Molecular Weight: 444.41 g/mol [9]
Structural Analogs and Derivatives: The Path to AMG 193
The discovery of AMG 193 was the result of a systematic drug discovery process, evolving from initial hits to a highly optimized clinical candidate. The development process involved enhancing potency and MTA-cooperativity.[1]
From Hit to Lead: Precursor Compounds
The journey to AMG 193 began with the identification of initial hit compounds from a DNA-encoded library screen. These early molecules demonstrated preferential binding to PRMT5 in the presence of MTA.[1] One such precursor, referred to as "Compound 1," showed modest cellular potency and MTA cooperativity.[1]
Lead Optimization: The Emergence of AM-9747
Subsequent lead optimization efforts, guided by structure-based drug design, led to the development of intermediate compounds with improved properties.[1] AM-9747, a key intermediate, exhibited significantly enhanced cellular potency in MTAP-deleted cells compared to its predecessor.[1]
Below is a table summarizing the quantitative data for AMG 193 and its developmental analogs.
| Compound | Chemical Structure | HCT116 MTAP-deleted Viability IC₅₀ (µM) | MTA Cooperativity (WT IC₅₀ / MTAP-deleted IC₅₀) |
| Compound 1 | [Structure not publicly disclosed in detail, described as an early hit] | 1.1 | 10x |
| AM-9747 | [Structure not publicly disclosed in detail, described as an intermediate] | 0.283 | 20x |
| AMG 193 | 0.107 | 40x |
Data sourced from Cancer Discovery (2025).[1]
The progression from Compound 1 to AM-9747 and finally to AMG 193 illustrates a clear structure-activity relationship, where medicinal chemistry efforts successfully increased both the intrinsic potency and the selectivity for MTAP-deleted cells.
Mechanism of Action: How AMG 193 Works
AMG 193 exerts its anti-tumor effect through the selective inhibition of PRMT5 in the presence of high intracellular concentrations of MTA, a hallmark of MTAP-deleted cancer cells.
The PRMT5 Signaling Pathway
In normal and cancerous cells, PRMT5, in complex with its binding partner MEP50, utilizes SAM as a methyl donor to symmetrically dimethylate arginine residues on a variety of substrate proteins. This methylation event can impact protein function and downstream signaling pathways, ultimately influencing cell growth, proliferation, and survival.
MTA-Cooperative Inhibition by AMG 193
In MTAP-deleted cells, the accumulation of MTA creates a unique biochemical environment. AMG 193 is designed to exploit this. It preferentially binds to the PRMT5/MEP50 complex when MTA is also bound, forming a stable ternary complex.[6] This "cooperative" binding significantly enhances the inhibitory potency of AMG 193, leading to a profound and selective suppression of PRMT5's methyltransferase activity in cancer cells. The downstream effects of this inhibition include cell cycle arrest, induction of DNA damage, and aberrant RNA splicing, ultimately leading to tumor cell death.[1][2]
Experimental Protocols and Methodologies
The development and characterization of AMG 193 and its analogs involved a suite of biochemical, cellular, and in vivo assays. While detailed, proprietary protocols are not publicly available, this section outlines the core methodologies based on published literature.
Synthesis of AMG 193
The manufacturing process for AMG 193 is a convergent synthesis, featuring the assembly of the drug substance from a key chiral morpholine (B109124) fragment and a naphthyridine core.[11][12] Noteworthy aspects of the synthesis include:
-
Continuous Lithiation: A continuous flow lithiation process is employed to generate a key intermediate, offering safety and cost benefits over traditional batch processes.[12]
-
Biocatalysis: An enantioselective biocatalytic route using a highly selective imine reductase (IRED) is utilized to construct the chiral morpholine fragment, ensuring high stereochemical purity.[11][12]
-
Iridium-Catalyzed C-H Functionalization: This transformation is key to the assembly of the naphthyridine component.[11]
Cell Viability Assays
To determine the effect of AMG 193 on cell proliferation, luminescence-based cell viability assays are commonly used.
-
Principle: These assays measure the amount of ATP present in a cell population, which is directly proportional to the number of metabolically active, viable cells.
-
General Protocol (based on CellTiter-Glo®):
-
Cell Plating: Seed cells (e.g., HCT116 MTAP-WT and MTAP-deleted) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of AMG 193 or vehicle control (DMSO).
-
Incubation: Incubate the plates for an extended period, typically 5 to 6 days, to allow for the anti-proliferative effects to manifest.[6]
-
Lysis and Signal Generation: Add a single-reagent solution (e.g., CellTiter-Glo®) that lyses the cells and contains luciferase and luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot dose-response curves to calculate IC₅₀ values.
-
Symmetric Dimethylarginine (SDMA) Quantification
To confirm target engagement and inhibition of PRMT5 enzymatic activity within cells, the levels of symmetric dimethylarginine (SDMA) on substrate proteins are measured.
-
Principle: A decrease in global SDMA levels indicates inhibition of PRMT5. This can be assessed by Western blotting.
-
General Protocol (Western Blot):
-
Cell Treatment and Lysis: Treat cells with AMG 193 for a specified period (e.g., 3 days).[6] Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA. A loading control antibody (e.g., anti-actin or anti-tubulin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in SDMA levels upon treatment.
-
Binding Affinity and Kinetics (Surface Plasmon Resonance - SPR)
SPR is used to measure the binding affinity (KD), association rate (ka), and dissociation rate (kd) of AMG 193 to the PRMT5 complex.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free analysis of molecular interactions.
-
General Methodology:
-
Immobilization: Immobilize the PRMT5/MEP50 complex onto the surface of a sensor chip.
-
Analyte Injection: Flow solutions containing AMG 193 at various concentrations over the chip surface in the presence of a constant concentration of either MTA or SAM.[6]
-
Data Acquisition: Monitor the binding and dissociation events in real-time by measuring the change in the SPR signal (response units).
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate the kinetic (ka, kd) and affinity (KD) constants. Cooperativity is determined by comparing the binding affinity in the presence of MTA versus SAM.[6]
-
Conclusion and Future Directions
AMG 193 represents a significant advancement in the field of precision oncology, exemplifying the power of targeting synthetic lethal vulnerabilities. Its MTA-cooperative mechanism of action provides a clear therapeutic rationale for treating a well-defined patient population with MTAP-deleted cancers. The development of AMG 193 from early hits to a clinical-stage molecule, along with its structural analogs, offers valuable insights into the structure-activity relationships of MTA-cooperative PRMT5 inhibitors.
The experimental methodologies outlined in this guide form the basis for the continued investigation of PRMT5 inhibitors and other targeted therapies. Future research will likely focus on further elucidating the downstream consequences of PRMT5 inhibition, identifying potential resistance mechanisms, and exploring combination therapies to enhance the efficacy of AMG 193. As clinical data for AMG 193 continues to emerge, it will provide crucial validation for this therapeutic strategy and pave the way for a new class of targeted agents in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]
- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an Early-Phase Process for Manufacture of AMG 193 - American Chemical Society [acs.digitellinc.com]
- 12. Manufacture of a key intermediate in the synthesis of AMG 193 using continuous manufacturing and biocatalysis - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Discovery and Development of AMG 193: An MTA-Cooperative PRMT5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[[“]][2] It represents a novel targeted therapy for cancers harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[[“]][3] This deletion, present in approximately 10-15% of human cancers, creates a unique metabolic vulnerability that AMG 193 is designed to exploit, offering a promising new therapeutic avenue for patients with a variety of solid tumors.[3][4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of AMG 193.
Discovery and Development History
The development of AMG 193 was driven by the identification of a synthetic lethal interaction between PRMT5 and MTAP deficiency.[5] In normal cells, MTAP metabolizes methylthioadenosine (MTA). However, in cancer cells with MTAP gene deletion, MTA accumulates to high levels.[6] This accumulation of MTA competitively inhibits the S-adenosyl methionine (SAM) dependent activity of PRMT5, placing the enzyme in a hypomorphic state.[6] Researchers hypothesized that a molecule that could selectively bind to and further inhibit the MTA-bound PRMT5 complex would preferentially kill MTAP-deleted cancer cells while sparing normal tissues.[7]
To identify such a molecule, a DNA-encoded library (DEL) screening approach was employed.[6][7] This technology enabled the rapid screening of billions of compounds against the PRMT5:MEP50 complex in the presence of MTA.[8] This screening identified initial hits with preferential binding to the MTA-bound form of PRMT5.[7] Through a process of structure-based drug design and optimization, these initial hits were refined to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of AMG 193.[6][9] Preclinical studies demonstrated the potent and selective activity of AMG 193 in MTAP-deleted cancer cell lines and xenograft models, leading to its advancement into clinical trials.[5][9] The first-in-human Phase 1/2 clinical trial (NCT05094336) for AMG 193 in patients with advanced MTAP-null solid tumors was initiated in February 2022.[9]
Logical Workflow for the Discovery of AMG 193
References
- 1. consensus.app [consensus.app]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Supplementary Table S1 from AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
Understanding the pharmacology of "B 193"
- 1. B-193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. In Vivo Characterization of (−)(−)MCL-144 and (+)(−)MCL-193: Isomeric, Bivalent Ligands with Mu/Kappa Agonist Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Binding Affinity and Kinetics of (+)(−)MCL-193
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the bivalent ligand (+)(−)MCL-193 to its target receptors. The document summarizes key quantitative binding affinity data, details the experimental protocols utilized for these measurements, and illustrates the relevant signaling pathways and experimental workflows.
Introduction to (+)(−)MCL-193
(+)(−)MCL-193 is an isomeric, bivalent ligand that acts as a μ/κ (mu/kappa) opioid receptor agonist.[1][2] It is structurally composed of one active (−) enantiomer and one inactive (+) pharmacophore of 3-hydroxy-N-cyclobutylmethyl morphinan (B1239233) ((−)MCL-101), linked by a 10-carbon chain ester.[1][2] The active enantiomer is an analogue of cyclorphan.[1][2] In vitro studies have demonstrated that (+)(−)MCL-193 is a kappa agonist and a mu partial agonist.[1][2] This guide focuses on its binding affinity and the methodologies used to characterize its interaction with the μ and κ opioid receptors.
Quantitative Binding Affinity Data
The binding affinity of (+)(−)MCL-193 for the μ and κ opioid receptors has been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger affinity. Compared to its related compounds, (−)(−)MCL-144 and the monomeric (−)MCL-101, (+)(−)MCL-193 displays a weaker binding affinity for both receptors.[1][2]
Table 1: Binding Affinity (Ki) of (+)(−)MCL-193 and Related Compounds [1]
| Compound | μ Opioid Receptor Ki (nM) | κ Opioid Receptor Ki (nM) |
| (+)(−)MCL-193 | 2.2 | 1.2 |
| (−)(−)MCL-144 | 0.09 | 0.05 |
| (−)MCL-101 | 0.13 | 0.08 |
| (+)(+)MCL-192 | 130 | 700 |
Functional Activity Data
The functional activity of (+)(−)MCL-193 as an agonist at the μ and κ opioid receptors was assessed using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins, which is an early event in the signal transduction cascade following receptor activation. The maximal stimulation (Emax) value indicates the efficacy of the compound.
Table 2: Functional Efficacy (Emax) of (+)(−)MCL-193 and a Related Compound in [³⁵S]GTPγS Binding Assays [1]
| Compound | μ Opioid Receptor Emax (%) | κ Opioid Receptor Emax (%) |
| (+)(−)MCL-193 | 28 | 60-70 |
| (−)(−)MCL-144 | 50 | 60-70 |
Binding Kinetics
As of the latest available data, specific kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for the binding of (+)(−)MCL-193 to the μ and κ opioid receptors have not been reported in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the binding affinity and functional activity of (+)(−)MCL-193 are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of (+)(−)MCL-193 at the μ and κ opioid receptors.
Materials:
-
Membrane Preparations: Membranes from cells expressing the human μ-opioid receptor or κ-opioid receptor.
-
Radioligands:
-
For μ-opioid receptor: [³H]DAMGO (a selective μ-agonist).
-
For κ-opioid receptor: [³H]U69,593 (a selective κ-agonist).
-
-
Test Compound: (+)(−)MCL-193 at various concentrations.
-
Non-specific Binding Control: Naloxone or another suitable opioid antagonist at a high concentration.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound, (+)(−)MCL-193.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the agonist-induced activation of G-proteins coupled to the opioid receptors.
Objective: To determine the functional efficacy (Emax) of (+)(−)MCL-193 at the μ and κ opioid receptors.
Materials:
-
Membrane Preparations: Membranes from cells expressing the human μ-opioid receptor or κ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: (+)(−)MCL-193 at various concentrations.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains HEPES, MgCl₂, NaCl.
-
Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound, (+)(−)MCL-193, and GDP in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the binding of [³⁵S]GTPγS to the activated G-proteins.
-
Termination and Separation:
-
Filtration Method: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound [³⁵S]GTPγS.
-
SPA Method: The reaction is stopped, and SPA beads that bind the membranes are added. No separation step is required.
-
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the concentration of the test compound. The Emax (maximal effect) and EC50 (concentration for half-maximal effect) are determined from the dose-response curve.
Signaling Pathways
(+)(−)MCL-193 exerts its effects by activating μ and κ opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the activation of inhibitory G-proteins (Gi/o).
Mu and Kappa Opioid Receptor Signaling
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Activation of GIRK channels leads to hyperpolarization of the neuron, while inhibition of calcium channels reduces neurotransmitter release.
References
- 1. In Vivo Characterization of (−)(−)MCL-144 and (+)(−)MCL-193: Isomeric, Bivalent Ligands with Mu/Kappa Agonist Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo characterization of (-)(-)MCL-144 and (+)(-)MCL-193: isomeric, bivalent ligands with mu/kappa agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for B-Cell Culture and Activation Studies
These application notes provide a detailed overview and experimental protocols for the culture and stimulation of B-lymphocytes, with a focus on signaling pathways and functional outcomes. While a specific protocol "B 193" was not identified in public literature, the following protocols are based on established methods for studying B-cell biology, particularly using cell lines like the murine B-cell lymphoma WEHI-231, a common model for B-cell receptor (BCR) signaling and apoptosis.
Audience
These protocols are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and related fields.
I. Introduction to B-Cell Culture and Activation
B-lymphocytes are crucial components of the adaptive immune system, responsible for producing antibodies and establishing immunological memory.[1][2] In vitro culture and stimulation of B-cells are essential for studying their activation, differentiation, and survival signals. A common method to activate B-cells in vitro is through the cross-linking of the B-cell receptor (BCR), which mimics the binding of an antigen.[3] This activation triggers a cascade of intracellular signaling events that can lead to various cellular responses, including proliferation, differentiation into antibody-secreting plasma cells, or apoptosis.[4][5]
The murine B-cell lymphoma line WEHI-231 is a widely used model for an immature B-cell. Cross-linking of the BCR on WEHI-231 cells with anti-IgM antibodies leads to growth arrest and programmed cell death (apoptosis), providing a valuable system to study the signaling pathways governing these processes.[6][7][8]
II. Quantitative Data Summary
The following tables summarize representative quantitative data from B-cell culture and activation experiments.
Table 1: Optimized Conditions for T-cell Dependent (TD) and T-cell Independent (TI) B-Cell Differentiation [9]
| Parameter | T-cell Dependent (TD) Stimulation | T-cell Independent (TI) Stimulation |
| Stimuli | CD40L + IL-21 | CpG + IL-2 |
| Optimal Culture Duration | 9 days | 6 days |
| Required B-cells per well | 2,500 | 25,000 |
| Primary Outcome | Plasmablast and plasma cell formation | B-cell expansion and proliferation |
Table 2: Proliferation of Human Naïve and Memory B-Cells in Culture [10]
| Culture Duration | Fold-Increase in Viable B-Cells |
| 8 days | ~1000-fold |
| 16 days (with split) | ~1,000,000-fold |
III. Experimental Protocols
Protocol 1: General Culture of Suspension B-Cell Lines (e.g., WEHI-231)
This protocol outlines the standard procedure for thawing, culturing, and passaging suspension B-cell lines.
Materials:
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Cryovial of B-cells (e.g., WEHI-231)
-
Sterile T-25 or T-75 culture flasks
-
Sterile conical tubes (15 mL and 50 mL)
-
Water bath at 37°C
-
Biosafety cabinet
-
Incubator at 37°C with 5% CO₂
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Thawing Frozen Cells: a. Pre-warm complete RPMI 1640 medium to 37°C. b. Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains. c. Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. d. Centrifuge at 300 x g for 5 minutes to pellet the cells. e. Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete medium in a T-25 or T-75 flask. f. Incubate the flask at 37°C with 5% CO₂.
-
Maintaining Cultures: a. Monitor cell density and viability daily using a microscope. b. Maintain the cell concentration between 3 x 10⁵ and 1 x 10⁶ cells/mL.[11] c. When the cell density exceeds the optimal range, split the culture by diluting the cell suspension with fresh, pre-warmed complete medium into new flasks.
Protocol 2: B-Cell Receptor (BCR) Cross-Linking to Induce Apoptosis in WEHI-231 Cells
This protocol describes the stimulation of WEHI-231 cells with anti-IgM antibodies to induce BCR-mediated cell death.
Materials:
-
WEHI-231 cells in logarithmic growth phase
-
Complete RPMI 1640 medium
-
Anti-mouse IgM antibody
-
Sterile culture plates (e.g., 24-well or 96-well)
-
Flow cytometer
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Count the WEHI-231 cells and assess viability. b. Seed the cells at a density of 5 x 10⁵ cells/mL in sterile culture plates.
-
BCR Stimulation: a. Add anti-mouse IgM antibody to the desired final concentration (typically 1-10 µg/mL). b. Include an untreated control (no antibody). c. Incubate the plates at 37°C with 5% CO₂ for the desired time points (e.g., 12, 24, 48 hours).
-
Analysis of Apoptosis by Flow Cytometry: a. At each time point, harvest the cells and transfer to flow cytometry tubes. b. Wash the cells with cold PBS. c. Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol. d. Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.
IV. Visualization of Signaling Pathways and Workflows
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the key signaling events initiated by BCR engagement. Antigen binding leads to the activation of Src-family kinases (Lyn, Fyn, Blk) and Syk, which in turn phosphorylate downstream adaptor proteins and enzymes, activating multiple signaling cascades that control cell fate.[4][12]
Caption: Simplified B-Cell Receptor (BCR) signaling cascade.
Experimental Workflow for B-Cell Activation and Analysis
This diagram outlines a typical experimental workflow for studying B-cell activation in response to a stimulus.
Caption: Workflow for B-cell stimulation and analysis.
References
- 1. akadeum.com [akadeum.com]
- 2. biorxiv.org [biorxiv.org]
- 3. B Cell Activation Functional Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling of programmed cell death induction in WEHI-231 B lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Death signals from the B cell antigen receptor target mitochondria, activating necrotic and apoptotic death cascades in a murine B cell line, WEHI-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 10. Efficient Culture of Human Naïve and Memory B cells for Use as Antigen-presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. B-cell receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for B 193 (AMG 193)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 193 is a first-in-class, orally bioavailable, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It is a targeted therapeutic designed to induce synthetic lethality in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] Approximately 10-15% of cancers exhibit MTAP deletion, including glioblastoma, mesothelioma, bladder, pancreatic, and non-small cell lung cancers.[2][3]
The deletion of the MTAP gene leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cells. MTA is a structural analog of S-adenosylmethionine (SAM), the methyl donor for PRMT5, and its accumulation results in partial inhibition of PRMT5 activity.[2][3] AMG 193 capitalizes on this by preferentially binding to the MTA-bound PRMT5 complex, leading to complete and selective inhibition of PRMT5 in MTAP-deleted tumor cells while sparing normal tissues where MTA levels are low.[1][2] This targeted inhibition of PRMT5 disrupts downstream processes, including RNA splicing and gene expression, ultimately leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells.[1][4]
These application notes provide a comprehensive overview of the dosage and administration guidelines for AMG 193 based on preclinical and clinical data, along with detailed protocols for key in vitro and in vivo experiments.
Data Presentation
Table 1: Preclinical Dosage and Administration of AMG 193 in Xenograft Models
| Animal Model | Tumor Type | Cell Line(s) | Administration Route | Dosage Range | Dosing Schedule | Reference |
| Mice | Isogenic Colorectal Carcinoma | HCT116 (MTAP-deleted and MTAP WT) | Oral (p.o.) | 3, 10, 30, 100 mg/kg | Once daily (QD) | [5] |
| Mice | Diffuse Large B-cell Lymphoma | DOHH-2 | Oral (p.o.) | 10, 20, 30 mg/kg | Once daily (QD) | [5] |
| Mice | Pancreatic Ductal Adenocarcinoma | BxPC-3 | Oral (p.o.) | 10, 30, 100 mg/kg | Once daily (QD) | [5] |
| Mice | Non-Small Cell Lung Cancer | LU99, H838 | Oral (p.o.) | 10, 25, 100 mg/kg | Once daily (QD) | [5] |
Table 2: Clinical Dosage and Administration of AMG 193 (Phase 1, NCT05094336)
| Study Phase | Patient Population | Administration Route | Dose Escalation Range | Maximum Tolerated Dose (MTD) | Dosing Schedule | Reference |
| Phase 1 (Dose Exploration) | Patients with advanced/metastatic solid tumors with MTAP or CDKN2A deletion | Oral | 40, 120, 240, 480, 800, 1200, 1600 mg | 1200 mg once daily | Once daily (QD) or 600 mg twice daily (BID) in 28-day cycles | [1][3] |
| Phase 1 (Dose Expansion) | Patients with pancreatic ductal adenocarcinoma, NSCLC, biliary tract cancer, esophageal/gastric cancer, glioma, and tumor-agnostic disease with MTAP deletion | Oral | 1200 mg | Not Applicable | Once daily (QD) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AMG 193 Signaling Pathway in MTAP-Deleted vs. Normal Cells.
Caption: Workflow for assessing AMG 193 efficacy in vivo.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AMG 193 in MTAP-deleted and MTAP-wildtype cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
AMG 193 stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 90 µL.
-
Incubate plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of AMG 193 in complete medium. A typical starting concentration range is 0.001 to 10 µM.
-
Add 10 µL of the diluted AMG 193 or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 6 days at 37°C and 5% CO2.[3]
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the AMG 193 concentration.
-
Calculate the IC50 values using a non-linear regression curve fit.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of orally administered AMG 193 in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
MTAP-deleted cancer cells (e.g., HCT116 MTAP-deleted)
-
Matrigel (optional)
-
AMG 193
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject approximately 2-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
AMG 193 Administration:
-
Prepare the dosing solution of AMG 193 in the appropriate vehicle.
-
Administer AMG 193 orally (p.o.) via gavage once daily (QD) at the desired dose levels (e.g., 10, 30, 100 mg/kg).[5]
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis (SDMA Levels):
-
Tumor and blood samples can be analyzed for symmetric dimethylarginine (SDMA) levels by ELISA or other appropriate methods to confirm target engagement.[3]
-
Cell Cycle Analysis
Objective: To assess the effect of AMG 193 on cell cycle progression in MTAP-deleted cancer cells.
Materials:
-
MTAP-deleted cancer cells
-
6-well cell culture plates
-
AMG 193 stock solution (in DMSO)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of AMG 193 or vehicle control for 24-72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Interpretation:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
An accumulation of cells in the G2/M phase is indicative of AMG 193-induced cell cycle arrest.[1]
-
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: B 193 (AMG 193)
For Researchers, Scientists, and Drug Development Professionals
Introduction
B 193, also known as AMG 193, is a potent and orally active MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It selectively targets cancer cells with methylthioadenosine phosphorylase (MTAP) deletion, a common genetic alteration in various cancers.[4][5] In MTAP-deleted cells, the accumulation of methylthioadenosine (MTA) facilitates the binding of AMG 193 to PRMT5, leading to enhanced inhibition of its methyltransferase activity.[4][6] This targeted inhibition induces DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to antitumor effects while sparing normal tissues with intact MTAP.[4][7]
These application notes provide detailed protocols for the preparation and handling of AMG 193 solutions and summarize its stability data to aid in preclinical research and development.
Physicochemical and Solubility Data
A summary of the key physicochemical properties and solubility of AMG 193 is presented in Table 1. This data is essential for the accurate preparation of stock solutions and experimental formulations.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₉F₃N₄O₃ | [1] |
| Molecular Weight | 444.41 g/mol | [1] |
| CAS Number | 2790567-82-5 | [1] |
| Solubility in DMSO | 89 mg/mL (200.26 mM) | [1][3] |
| Solubility in Ethanol | 30 mg/mL | [3] |
| Solubility in Water | Insoluble | [3] |
Solution Preparation Protocols
Accurate and consistent preparation of AMG 193 solutions is critical for reproducible experimental results. The following protocols detail the preparation of stock solutions and formulations for in vitro and in vivo studies.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Materials:
-
AMG 193 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the AMG 193 powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of AMG 193 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.44 mg of AMG 193.
-
Add the appropriate volume of anhydrous DMSO to the AMG 193 powder. For a 10 mM solution, add 1 mL of DMSO for every 4.44 mg of AMG 193.
-
Vortex the solution until the AMG 193 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if precipitation occurs.[2][8]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for In Vitro Cell-Based Assays
Materials:
-
10 mM AMG 193 DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile dilution tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM AMG 193 DMSO stock solution.
-
Perform serial dilutions of the stock solution in the desired cell culture medium to achieve the final working concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Protocol 3: Formulation for In Vivo Oral Administration (Aqueous Suspension)
This formulation was used in preclinical xenograft studies.[4]
Materials:
-
AMG 193 powder
-
2% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
0.1% Tween-80 in sterile water
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
-
Sterile tubes and homogenizer or sonicator
Procedure:
-
Prepare a solution of 2% HPMC and 0.1% Tween-80 in sterile water.
-
Adjust the pH of the vehicle solution to 2.0.[4]
-
Weigh the required amount of AMG 193 powder for the desired final concentration.
-
Add the AMG 193 powder to the vehicle solution.
-
Mix thoroughly using a vortex mixer and a homogenizer or sonicator to create a uniform suspension.
-
This formulation should be stored at 2°C–8°C and protected from light. Mix well before each oral administration.[4]
Protocol 4: Formulation for In Vivo Administration (Solubilized Formulation)
This is a general formulation for achieving a clear solution for in vivo use.[2][8]
Materials:
-
AMG 193 DMSO stock solution (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of AMG 193 in DMSO.
-
In a sterile tube, add the following solvents sequentially, ensuring complete mixing after each addition:
-
10% DMSO (from the concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline or ddH₂O
-
-
For example, to prepare 1 mL of a 5 mg/mL working solution:
-
Add 100 µL of a 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
The final solution should be clear. This working solution should be prepared fresh and used on the same day for optimal results.[8]
Stability and Storage
Proper storage of AMG 193 is essential to maintain its integrity and activity. The recommended storage conditions are summarized in Table 2.
| Form | Storage Temperature | Stability Period | Reference |
| Powder | -20°C | 3 years | [3] |
| DMSO Stock Solution | -80°C | 1 year | [3] |
| DMSO Stock Solution | -20°C | 1 month | [3] |
| Aqueous Suspension | 2°C–8°C | Not specified | [4] |
Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][3] While the product can be shipped at room temperature, long-term storage should adhere to the conditions above.[1]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound (AMG 193).
Experimental Workflow
Caption: General experimental workflow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis: B 193
These application notes provide detailed protocols and supporting information for Western blot analysis involving products that may be referred to as "B 193". Given that "this compound" can designate different biological reagents, this document addresses two common research targets associated with this identifier: the B-Cell Maturation Antigen (BCMA), also known as TNFRSF17, and the transcription factor E2F-1.
Section 1: BCMA (TNFRSF17) Analysis using anti-BCMA Antibodies
The identifier "193-BC" is associated with Recombinant Human BCMA/TNFRSF17. Antibodies used for its detection, such as catalog numbers AF193 and MAB193, are relevant for researchers studying B-cell development, function, and regulation.[1]
Introduction to BCMA
B-Cell Maturation Antigen (BCMA), a member of the tumor necrosis factor receptor superfamily (TNFRSF), is a crucial protein in B-cell development and humoral immunity.[1] It is primarily expressed on mature B cells and plasma cells. BCMA, along with TACI, binds to the ligands APRIL (A Proliferation-Inducing Ligand) and BAFF (B-cell Activating Factor), which are members of the TNF ligand superfamily.[1] This interaction is vital for stimulating IgM production and enhancing the survival of B cells.[1]
BCMA Signaling Pathway
The binding of BAFF or APRIL to BCMA on the surface of B-cells initiates downstream signaling cascades that promote cell survival and proliferation. This pathway is a key element in B-cell homeostasis.
Caption: BCMA signaling pathway initiated by BAFF and APRIL binding.
Quantitative Data for anti-BCMA Antibodies
The following table summarizes recommended starting concentrations for anti-human BCMA antibodies in Western blot applications.[1]
| Antibody Type | Catalog Number (Example) | Recommended Concentration | Cross-reactivity |
| Polyclonal Goat IgG | BAF193 (Biotinylated) | 0.1 µg/mL | Human. Less than 0.1% with rhAPRIL, rhBAFF, rhTACI, and rmBCMA. |
| Monoclonal Rat IgG2A | MAB193 | 1 µg/mL | Human. No cross-reactivity with rmBCMA or rmTACI. |
Western Blot Protocol for BCMA
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Sample Preparation:
-
For cell lysates, wash 1-5 x 10^6 cells with ice-cold 1X PBS and centrifuge.[2]
-
Resuspend the cell pellet in cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[3]
-
Incubate on ice for 30 minutes with periodic vortexing.[2]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant (lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[4]
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[5]
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[2][4]
-
Incubate the membrane with the primary anti-BCMA antibody (diluted in blocking buffer as per the table above) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2][4]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat or anti-rat IgG) for 1 hour at room temperature.[2]
-
If using a biotinylated primary antibody, incubate with Streptavidin-HRP for 1 hour.[4]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
4. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[2]
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
Caption: General workflow for Western blot analysis.
Section 2: E2F-1 Analysis using sc-193 Antibody
The product identifier "sc-193" corresponds to an anti-E2F-1 antibody from Santa Cruz Biotechnology.[6][7] This antibody is used to detect the E2F-1 transcription factor, a key regulator of the cell cycle.
Introduction to E2F-1
E2F-1 is a member of the E2F family of transcription factors, which are critical for the regulation of cell proliferation.[7] It plays a pivotal role in the G1/S transition of the cell cycle. E2F-1 activity is tightly controlled by its interaction with the retinoblastoma protein (pRb). When pRb is hypophosphorylated, it binds to E2F-1 and inhibits its transcriptional activity. Upon phosphorylation of pRb by cyclin/CDK complexes, E2F-1 is released and activates the transcription of genes required for DNA synthesis.[7]
E2F-1 Signaling Pathway (Cell Cycle Regulation)
The pRb-E2F-1 pathway is a central control point in the cell cycle. Its deregulation is a common feature of many cancers.
Caption: The pRb-E2F-1 pathway in cell cycle regulation.
Quantitative Data for E2F-1 (C-20) Antibody (sc-193)
The following table provides the recommended dilutions for the E2F-1 (C-20) antibody.[7]
| Application | Starting Dilution | Dilution Range | Species Reactivity |
| Western Blotting | 1:200 | 1:100 - 1:1000 | Mouse, Rat, Human, Equine, Canine, Bovine, Porcine |
| Immunoprecipitation | 1-2 µg per 100-500 µg of total protein | - | Mouse, Rat, Human |
Molecular Weight of E2F-1: 60 kDa.[7]
Western Blot Protocol for E2F-1
This protocol is adapted for the detection of the nuclear protein E2F-1. The general workflow is the same as depicted in the diagram above.
1. Sample Preparation (Nuclear Extract Recommended):
-
While whole-cell lysates can be used, preparing a nuclear extract is recommended for higher signal intensity of transcription factors like E2F-1.
-
Use a commercial nuclear extraction kit or a standard protocol involving hypotonic lysis of the cytoplasm followed by high-salt extraction of the nucleus.
-
Determine the protein concentration of the nuclear extract using a suitable assay.
2. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of nuclear extract protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load onto a 10% or 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST.
-
Dilute the E2F-1 (C-20) antibody in the blocking buffer, starting with a 1:200 dilution.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Perform three final washes for 10 minutes each with TBST.
4. Detection:
-
Use an enhanced chemiluminescent (ECL) substrate to detect the HRP activity.
-
Image the blot to visualize the 60 kDa band corresponding to E2F-1.[7]
Positive Controls: K-562 or NAMALWA whole cell lysates can be used as positive controls for E2F-1 expression.[7]
References
Application Note: Identifying Synthetic Lethal Partners of AMG-193 (PRMT5 Inhibitor) using a Genome-Wide CRISPR-Cas9 Knockout Screen
An official application note for a compound designated solely as "B 193" in the context of CRISPR screening is not available in publicly accessible scientific literature. However, based on catalogs of chemical suppliers, "this compound" may refer to several research compounds. This document will focus on a plausible and well-documented candidate, AMG-193 , a potent and selective MTA-cooperative inhibitor of PRMT5, to illustrate the application of a compound of this nature in CRISPR screening.
Audience: Researchers, scientists, and drug development professionals.
Introduction
AMG-193 is a first-in-class, orally bioavailable and selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes including gene transcription, DNA damage repair, and cell cycle progression. A significant portion of human cancers exhibit deletions of the methylthioadenosine phosphorylase (MTAP) gene, which is located near the tumor suppressor gene CDKN2A. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which sensitizes cells to PRMT5 inhibition. AMG-193 is an MTA-cooperative inhibitor, meaning it has enhanced activity in MTAP-deleted cells, making it a promising therapeutic agent for such cancers.[1][2]
CRISPR-Cas9 knockout screens are a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to genetic or chemical perturbations. In the context of drug development, CRISPR screens can be employed to identify synthetic lethal interactions, where the combination of a gene knockout and a drug treatment leads to cell death, while either perturbation alone is tolerated. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that are synthetic lethal with AMG-193 in an MTAP-deficient cancer cell line.
Principle of the Screen
A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is introduced into a population of Cas9-expressing MTAP-deficient cancer cells. The cell population is then split into two groups: one treated with a sub-lethal dose of AMG-193 and a control group treated with a vehicle (e.g., DMSO). In the AMG-193 treated population, cells with a knockout of a synthetic lethal partner gene will be selectively depleted. By using next-generation sequencing to quantify the abundance of sgRNAs in both populations at the end of the experiment, genes whose corresponding sgRNAs are significantly depleted in the AMG-193 treated group can be identified as synthetic lethal hits.
Experimental Protocols
1. Cell Line Selection and Preparation
-
Cell Line: A human cancer cell line with a homozygous deletion of the MTAP gene (e.g., HCT116 MTAP-/-) should be used.
-
Cas9 Expression: Stably express Cas9 nuclease in the selected cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection and single-cell cloning to ensure homogenous Cas9 activity.
-
AMG-193 Dose-Response: Determine the IC50 value of AMG-193 in the Cas9-expressing cell line using a standard cell viability assay (e.g., CellTiter-Glo). For the screen, a sub-lethal concentration (e.g., IC20) should be used to minimize non-specific toxicity while still exerting selective pressure.
2. Genome-Wide CRISPR-Cas9 Knockout Screen
-
Day 0: Lentiviral Library Transduction
-
Plate 1 x 10^8 Cas9-expressing MTAP-deficient cells.
-
Transduce the cells with a genome-wide sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. This requires a library coverage of at least 500 cells per sgRNA.
-
Include a non-targeting sgRNA control.
-
-
Day 2: Antibiotic Selection
-
Begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Day 7: Start of Treatment
-
After selection is complete, harvest a baseline cell sample (T0).
-
Split the remaining cells into two arms:
-
Control Arm: Treat with vehicle (DMSO).
-
Treatment Arm: Treat with a pre-determined sub-lethal concentration of AMG-193.
-
-
Maintain a library coverage of at least 500 cells per sgRNA throughout the experiment.
-
-
Day 21: Final Harvest
-
After 14 days of treatment, harvest the final cell pellets from both the control and treatment arms.
-
3. Genomic DNA Extraction and sgRNA Sequencing
-
Extract genomic DNA from the T0 and final cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing on a platform such as the Illumina NextSeq.
4. Data Analysis
-
De-multiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA between the final time point and the T0 sample for both the control and treatment arms.
-
Identify synthetic lethal genes by comparing the LFCs between the treatment and control arms. Genes for which sgRNAs are significantly depleted in the AMG-193 treated arm are considered synthetic lethal hits. Statistical methods such as MAGeCK or DrugZ can be used for this analysis.
Data Presentation
Table 1: Hypothetical Results of a CRISPR Screen for Synthetic Lethal Partners of AMG-193
| Gene Symbol | Gene Description | Average Log-Fold Change (AMG-193 vs. DMSO) | p-value | False Discovery Rate (FDR) |
| GENE A | DNA repair protein | -2.5 | 1.2e-6 | 5.5e-5 |
| GENE B | Chromatin remodeling factor | -2.1 | 3.5e-6 | 9.8e-5 |
| GENE C | Splicing factor | -1.9 | 8.1e-6 | 1.5e-4 |
| GENE D | Ubiquitin ligase | -1.7 | 1.5e-5 | 2.2e-4 |
Visualizations
Experimental workflow for a genome-wide CRISPR knockout screen.
PRMT5 pathway and synthetic lethality with AMG-193.
References
Application Notes and Protocols: B 193 (AMG 193) in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of B 193 (AMG 193), an MTA-cooperative PRMT5 inhibitor, in combination with other anti-cancer agents. The provided data and protocols are intended to guide researchers in designing and conducting their own studies to explore the synergistic potential of AMG 193.
Introduction
AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. It preferentially targets cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 10-15% of all human cancers, leads to the accumulation of MTA, which AMG 193 utilizes to selectively inhibit PRMT5 in cancer cells while sparing normal tissues.[1] Preclinical studies have demonstrated that AMG 193 exhibits synergistic or additive anti-tumor effects when combined with standard-of-care chemotherapies, targeted agents such as KRAS G12C inhibitors, and other novel therapeutic agents like MAT2A inhibitors. These combinations offer promising strategies to enhance therapeutic efficacy and overcome potential resistance mechanisms.
Data Presentation
In Vitro Synergy of AMG 193 with Chemotherapeutic Agents
The synergistic effects of AMG 193 in combination with various chemotherapies were evaluated across a panel of MTAP-deleted cancer cell lines. The combination index (CI) was calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Combination Agent | Combination Index (CI) | Synergy Level |
| HCT116 MTAP-/- | Colorectal Carcinoma | Carboplatin | < 1 | Synergy |
| HCT116 MTAP-/- | Colorectal Carcinoma | Paclitaxel | < 1 | Synergy |
| HCT116 MTAP-/- | Colorectal Carcinoma | Gemcitabine | < 1 | Synergy |
| HCT116 MTAP-/- | Colorectal Carcinoma | Irinotecan | < 1 | Synergy |
| HCT116 MTAP-/- | Colorectal Carcinoma | 5-Fluorouracil | ~ 1 | Additive |
| H292 | Non-Small Cell Lung Cancer | Carboplatin | < 1 | Strong Synergy |
| H292 | Non-Small Cell Lung Cancer | Paclitaxel | < 1 | Moderate Synergy |
Data summarized from preclinical studies show that AMG 193 in combination with several standard-of-care chemotherapies results in synergistic to additive anti-tumor activity in MTAP-deleted cancer cell lines.[2]
In Vitro Synergy of AMG 193 with Sotorasib (B605408) (KRAS G12C Inhibitor)
The combination of AMG 193 with the KRAS G12C inhibitor sotorasib was assessed in cancer cell lines harboring both MTAP deletion and a KRAS G12C mutation.
| Cell Line | Cancer Type | Combination Index (CI) | IC50 Fold Reduction (AMG 193) | Synergy Level |
| LU99 | Non-Small Cell Lung Cancer | < 1 | 6.5-fold | Synergy |
Preclinical data demonstrates that the combination of AMG 193 and sotorasib is synergistic in a cancer cell line with both MTAP deletion and a KRAS G12C mutation, leading to a significant reduction in the IC50 of AMG 193.[2]
In Vivo Efficacy of AMG 193 Combinations in Xenograft Models
The anti-tumor activity of AMG 193 in combination with other inhibitors was evaluated in mouse xenograft models of human cancers.
| Xenograft Model | Cancer Type | Combination | Outcome |
| H292 (CDX) | Non-Small Cell Lung Cancer | AMG 193 + Carboplatin | Greater tumor growth inhibition than either single agent. |
| H292 (CDX) | Non-Small Cell Lung Cancer | AMG 193 + Paclitaxel | Greater tumor growth inhibition than either single agent. |
| MIAPACA2 (CDX) | Pancreatic Cancer | AMG 193 + Sotorasib | Substantial tumor growth inhibition compared to single agents. |
| LU99 (CDX) | Non-Small Cell Lung Cancer | AMG 193 + Sotorasib | Substantial tumor growth inhibition compared to single agents. |
| LU5268 (PDX) | Non-Small Cell Lung Cancer | AMG 193 + Sotorasib | Substantial tumor growth inhibition compared to single agents. |
| NSCLC (CDX) | Non-Small Cell Lung Cancer | AMG 193 + IDE397 (MAT2A Inhibitor) | Deep and durable complete tumor responses.[2] |
In vivo studies confirm that AMG 193 in combination with chemotherapies, the KRAS G12C inhibitor sotorasib, or the MAT2A inhibitor IDE397 leads to significantly enhanced anti-tumor efficacy in various xenograft models of MTAP-deleted cancers.[2]
Experimental Protocols
In Vitro Synergy Assay
Objective: To determine the synergistic, additive, or antagonistic effect of AMG 193 in combination with another inhibitor on the proliferation of MTAP-deleted cancer cells.
Materials:
-
MTAP-deleted cancer cell line(s) of interest
-
Complete cell culture medium
-
AMG 193 (stock solution in DMSO)
-
Inhibitor of interest (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence detection
-
Combination analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for both AMG 193 and the inhibitor of interest. A constant ratio combination design is recommended for synergy analysis.
-
Treatment: Treat the cells with AMG 193 alone, the inhibitor of interest alone, and the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 6 days).
-
Viability Assessment: On the day of analysis, allow the plates to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Generate dose-response curves for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
-
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of AMG 193 in combination with another inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female nude mice)
-
MTAP-deleted cancer cells or patient-derived xenograft (PDX) tissue
-
AMG 193 (formulated for oral administration)
-
Inhibitor of interest (formulated for appropriate administration route)
-
Vehicle control solutions
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, AMG 193 alone, Inhibitor X alone, AMG 193 + Inhibitor X).
-
Treatment Administration:
-
Administer AMG 193 orally (PO) once daily (QD) at the desired dose.
-
Administer the combination agent according to its established dosing schedule and route.
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Study Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Signaling Pathways and Workflows
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
References
Application Note: Quantitative Analysis of Urinary Steroids Using a Robust LC-MS/MS Protocol
Introduction
This application note describes a robust and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive profiling of multiple steroids in human urine. This protocol is based on the methodology presented in the publication referenced as "B-193," which details a validated approach for urinary steroid analysis, particularly relevant for research in adrenal diseases like primary aldosteronism.[1][2] The method utilizes efficient enzymatic hydrolysis followed by solid-phase extraction (SPE) and detection by a triple quadrupole mass spectrometer, ensuring high sensitivity, specificity, and throughput for clinical research and drug development applications.
Target Audience
This document is intended for researchers, scientists, and professionals in the field of drug development and clinical chemistry who are involved in the quantitative analysis of steroid hormones.
Experimental Protocol
This section provides a detailed methodology for the analysis of urinary steroids, from sample preparation to data acquisition.
Sample Preparation
a. Urine Sample Hydrolysis:
-
To a 1 mL aliquot of human urine, add an internal standard solution.
-
Perform enzymatic hydrolysis using IMCS RT transgenic ß-glucuronidase (activity >200 kU/mL).[1][2]
-
Incubate the samples. The original study evaluated various hydrolysis durations (0, 0.25, 0.5, 1, 2, and 4 hours) to optimize the efficiency of the deconjugation of steroid glucuronides.[1][2] A 2-hour incubation at 55°C is a common starting point for such assays.
b. Solid-Phase Extraction (SPE):
-
Utilize a 96-well µHLB solid-phase extraction plate for the purification and concentration of steroids.[1][2]
-
Conditioning: Condition the SPE plate with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE plate.
-
Washing: Wash the plate with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the steroid analytes with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography
-
LC System: A Waters Acquity I-Class UPLC system or a similar ultra-high-performance liquid chromatography system is recommended.[1][2]
-
Column: A C18 reversed-phase column with a particle size of ≤ 2 µm is suitable for the separation of steroids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A gradient elution should be optimized to achieve adequate separation of all target steroid analytes. A typical gradient might start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is appropriate for most UPLC applications.
-
Injection Volume: 5-10 µL.
Mass Spectrometry
-
MS System: A Waters TQ-S triple quadrupole mass spectrometer or an equivalent instrument is used for detection.[1][2]
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes may be required to cover a broad range of steroid hormones.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions, cone voltages, and collision energies must be optimized for each steroid analyte and internal standard.
-
Source Parameters: Typical source parameters should be optimized for the specific instrument and may include a capillary voltage of 1-3 kV, a source temperature of 150°C, and a desolvation gas temperature of 350-500°C.
Quantitative Data Summary
The performance of the LC-MS/MS method was validated according to the Clinical & Laboratory Standards Institute guidelines.[1][2] The following table summarizes the key quantitative performance characteristics of the assay as reported in the "B-193" abstract.
| Parameter | Performance Characteristics |
| Linearity Range | Analyte-dependent, ranging from 0.006 ng/mL to 5000 ng/mL for various steroids.[1] |
| Recovery | Between 85% and 115%.[1] |
| Matrix Effect | No obvious matrix effect was observed with internal standard correction.[1] |
| Precision | Total coefficients of variation (CVs) were <20% at low concentrations and <15% at medium and high concentrations for all analytes.[2] |
| Carryover | No carryover was found.[2] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for urinary steroid profiling.
Caption: Experimental workflow for urinary steroid analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of a wide panel of steroids in human urine using LC-MS/MS. The described method is robust, sensitive, and suitable for high-throughput applications in clinical research and diagnostics. The provided workflow and performance data serve as a valuable resource for laboratories aiming to establish or optimize their steroid hormone analysis capabilities.
References
Application Notes and Protocols: In Vivo Imaging Techniques for Preclinical Assessment of "AMG 193"
Introduction
The designation "B 193" is associated with multiple chemical entities in scientific literature. For the purpose of these application notes, we will focus on the clinical-stage compound AMG 193 , a potent and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] AMG 193 is under investigation for the treatment of cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a condition present in approximately 10-15% of all human cancers.[4][5] While AMG 193 is a therapeutic agent and not an imaging probe itself, in vivo imaging techniques are critical for the preclinical evaluation of its pharmacokinetics, pharmacodynamics, and anti-tumor efficacy. These notes provide an overview of how to apply common in vivo imaging modalities to study the effects of AMG 193 in preclinical cancer models.
Target Audience: These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research and the evaluation of targeted therapies.
Mechanism of Action of AMG 193
AMG 193 exhibits a novel mechanism of action, capitalizing on a synthetic lethal interaction in MTAP-deleted cancer cells. In these cells, the absence of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA).[4] MTA binds to PRMT5, and AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's methyltransferase activity.[1][2] This selective inhibition in cancer cells, while sparing normal tissues, leads to DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately resulting in tumor cell death.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of AMG 193.
Table 1: In Vitro Potency of AMG 193
| Cell Line | MTAP Status | IC50 (µM) |
|---|---|---|
| HCT116 Isogenic Pair | Wild-Type | > 4 |
| HCT116 Isogenic Pair | Deleted | 0.1 |
Data from in vitro cell viability assays.[2]
Table 2: In Vivo Anti-Tumor Efficacy of AMG 193 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) |
|---|---|---|---|
| BxPC-3 | Pancreatic | Undisclosed | Robust |
| Various CDX and PDX | NSCLC, Pancreatic, Esophageal | Oral, once-daily | Robust |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft.[1][2]
Experimental Protocols for In Vivo Imaging
While specific in vivo imaging protocols for AMG 193 are not detailed in the provided search results, the following are standard protocols that can be adapted to assess the efficacy of PRMT5 inhibitors like AMG 193 in preclinical models.
Protocol 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Growth
This protocol is suitable for tracking the growth of luciferase-expressing tumors in response to treatment with AMG 193.
1. Cell Line Preparation:
-
Transduce an MTAP-deleted cancer cell line (e.g., HCT116 MTAP-/-) with a lentiviral vector expressing firefly luciferase (luc).
-
Select a stable, high-expressing clone using antibiotic selection and in vitro bioluminescence assays.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor xenografts.
-
Implant the luciferase-expressing cancer cells subcutaneously or orthotopically.
3. Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements and/or baseline BLI.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Administer AMG 193 orally, once daily, at the desired dose.[2]
4. Bioluminescence Imaging Procedure:
-
Anesthetize mice using isoflurane.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Wait for the substrate to distribute (typically 10-15 minutes).
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.
-
Analyze images using appropriate software to quantify the bioluminescent signal (photon flux) from the tumor region of interest.
-
Repeat imaging at regular intervals (e.g., twice weekly) to monitor tumor response.
5. Data Analysis:
-
Plot the mean photon flux for each group over time to visualize tumor growth kinetics.
-
Compare the tumor growth in the AMG 193-treated group to the vehicle control group to determine treatment efficacy.
Protocol 2: Positron Emission Tomography (PET) for Assessing Tumor Metabolism and Proliferation
PET imaging can provide functional information about the tumor in response to AMG 193 treatment. For example, [¹⁸F]FDG-PET can measure changes in glucose metabolism, and [¹⁸F]FLT-PET can assess cell proliferation.
1. Animal Model and Treatment:
-
Establish tumor xenografts as described in Protocol 1.
-
Treat animals with AMG 193 or vehicle.
2. PET Imaging Procedure (using [¹⁸F]FDG as an example):
-
Fast mice for 4-6 hours before imaging to reduce background glucose levels.
-
Anesthetize mice and keep them warm to maintain physiological conditions.
-
Administer [¹⁸F]FDG (e.g., 5-10 MBq) via tail vein injection.
-
Allow for a 60-minute uptake period.
-
Place the anesthetized mouse in the PET scanner.
-
Acquire a static PET scan for 10-20 minutes.
-
A co-registered CT scan can be performed for anatomical localization.
3. Data Analysis:
-
Reconstruct PET images and co-register with CT data.
-
Draw regions of interest (ROIs) around the tumor.
-
Calculate the standardized uptake value (SUV) to quantify radiotracer accumulation.
-
Compare SUV values between baseline and post-treatment scans, and between treated and control groups. A decrease in [¹⁸F]FDG uptake would suggest a reduction in tumor metabolic activity.
Considerations for Other Imaging Modalities:
-
Magnetic Resonance Imaging (MRI): Can provide high-resolution anatomical images of tumors and can be used to monitor changes in tumor volume and morphology with high precision. Diffusion-weighted MRI (DW-MRI) can also provide information on tumor cellularity and response to treatment.
-
Fluorescence Imaging: If a fluorescently-labeled version of AMG 193 were available, it could be used to study the drug's biodistribution and tumor accumulation. Alternatively, fluorescent reporters of apoptosis (e.g., Annexin V-based probes) could be used to visualize treatment-induced cell death in vivo.
In vivo imaging is an indispensable tool for the preclinical evaluation of targeted therapies like AMG 193. While AMG 193 is not an imaging agent, modalities such as bioluminescence imaging, PET, and MRI can provide crucial quantitative data on its anti-tumor efficacy and mechanism of action. The protocols outlined here provide a framework for researchers to design and execute robust in vivo imaging studies to assess the therapeutic potential of novel cancer drugs.
References
Application Notes and Protocols for Flow Cytometry Analysis of "B 193" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
"B 193" is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a clinical-stage therapeutic candidate, it is identified as AMG 193.[1][2][3] PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5] In certain cancers, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on PRMT5 activity for their survival.[4][6] "this compound" is an MTA-cooperative inhibitor, meaning it selectively targets PRMT5 in MTAP-deleted cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of targeted therapies like "this compound". This document provides detailed protocols for analyzing the impact of "this compound" on the cell cycle and apoptosis using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of MTAP-deleted cancer cell lines treated with "this compound" for 72 hours.
Table 1: Cell Cycle Distribution Analysis of MTAP-deleted Cancer Cells Treated with "this compound"
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| This compound | 10 | 55.7 ± 2.5 | 28.3 ± 1.2 | 16.0 ± 1.4 |
| This compound | 50 | 68.9 ± 3.0 | 15.1 ± 1.0 | 16.0 ± 1.9 |
| This compound | 250 | 75.3 ± 2.8 | 8.2 ± 0.9 | 16.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis of MTAP-deleted Cancer Cells Treated with "this compound" by Annexin V and Propidium Iodide (PI) Staining
| Treatment | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle (DMSO) | - | 92.5 ± 3.2 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound | 10 | 85.1 ± 2.9 | 8.9 ± 1.2 | 6.0 ± 1.0 |
| This compound | 50 | 72.4 ± 3.5 | 18.3 ± 2.1 | 9.3 ± 1.5 |
| This compound | 250 | 55.8 ± 4.1 | 29.7 ± 2.8 | 14.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for analyzing cell cycle distribution in response to "this compound" treatment.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-deleted)
-
Complete cell culture medium
-
"this compound" compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
"this compound" Treatment: The following day, treat the cells with the desired concentrations of "this compound" or vehicle control (DMSO) for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization. Collect the cell suspension into 5 mL polystyrene round-bottom tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and discard the supernatant.[7]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8]
-
Incubation: Incubate the cells on ice for at least 30 minutes for fixation. For long-term storage, samples can be kept at -20°C.[8]
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[9]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[8][9]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use a linear scale for the PI signal (FL2 or equivalent channel) to properly resolve the G0/G1, S, and G2/M peaks.[8]
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells following "this compound" treatment.
Materials:
-
MTAP-deleted cancer cell line
-
Complete cell culture medium
-
"this compound" compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with "this compound" as described in Protocol 1, steps 1 and 2.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of fluorochrome-conjugated Annexin V.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
PI Staining and Dilution: Add 5 µL of PI staining solution and 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Annexin V fluorescence is typically detected in the FL1 channel (FITC), and PI fluorescence in the FL2 or FL3 channel (PE or PerCP).
Visualizations
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacr.org [aacr.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Troubleshooting "B 193" solubility issues
Technical Support Center: B 193
Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The designation "this compound" has been associated with multiple distinct chemical entities in scientific literature. The following troubleshooting guides and FAQs are based on general principles for handling compounds with limited aqueous solubility and may not be specific to the particular "this compound" molecule you are working with. Always refer to the manufacturer's specific product information sheet for the most accurate data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, it is recommended to use an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions.[1][2] Other potential organic solvents include ethanol, methanol, or a mixture of solvents, but their suitability should be experimentally confirmed.
Q2: I observed precipitation when diluting my this compound stock solution in an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try using a lower final concentration.
-
Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final percentage of the organic solvent (e.g., DMSO) in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity in cellular assays. It is advisable to keep the final DMSO concentration below 0.5%.
-
Use a different buffer system: The pH and composition of the buffer can influence the solubility of this compound. Experiment with different pH values or buffer components.
-
Employ sonication or vortexing: Gentle sonication or vigorous vortexing while diluting the stock solution can sometimes help to keep the compound in solution.
-
Consider the use of surfactants or cyclodextrins: In some cases, non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or solubility enhancers like cyclodextrins can be used to improve aqueous solubility, particularly for in vivo formulations.
Q3: Can I store this compound solutions? If so, under what conditions?
A3: Stock solutions of this compound in anhydrous DMSO can typically be stored at -20°C or -80°C for several months. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous dilutions of this compound are generally not recommended for long-term storage as the compound may precipitate out of solution over time. Prepare fresh aqueous dilutions for each experiment.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be related to the solubility and stability of this compound in your cell culture medium.
| Possible Cause | Recommended Action |
| Precipitation of this compound in culture medium | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, refer to the troubleshooting steps in FAQ Q2 . |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Consider using low-adhesion microplates or glassware. |
| Degradation in aqueous medium | The stability of this compound in your specific culture medium and conditions (e.g., temperature, light exposure) may be limited. Prepare fresh dilutions immediately before use and minimize exposure to light if the compound is light-sensitive. |
| Interaction with serum proteins | If using serum in your culture medium, this compound may bind to serum proteins, affecting its free concentration and activity. Consider reducing the serum percentage or using serum-free medium if your cells can tolerate it. |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Dilution for Cellular Assays
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure for 10 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but check the compound's stability at elevated temperatures.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Procedure for Dilution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound stock solution to the medium while vortexing to ensure rapid mixing and minimize precipitation.
-
For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Visually inspect the final dilution for any signs of precipitation before adding it to your cells.
-
Visualizations
References
Technical Support Center: Optimizing AMG 193 (B 193) Concentration for IC50 Determination
A Note on "B 193": The query "this compound" is broad. This guide focuses on AMG 193 , a clinical-stage MTA-cooperative PRMT5 inhibitor, a compound of significant current interest in cancer research. If you are working with a different compound, such as ICRF-193 (a topoisomerase II inhibitor), please note that the specific details regarding mechanism of action and expected IC50 values will differ.
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible IC50 data for AMG 193.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193 and what is its mechanism of action?
AMG 193 is a potent and selective, CNS-penetrant MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] In cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, there is an accumulation of methylthioadenosine (MTA).[2][3] AMG 193 preferentially binds to the MTA-bound state of PRMT5, leading to selective inhibition of its methyltransferase activity in MTAP-deleted cancer cells.[2] This targeted inhibition induces synthetic lethality, leading to cell cycle arrest, DNA damage, and apoptosis in tumor cells while sparing normal tissues.[3][4]
Q2: What are the expected IC50 values for AMG 193?
The IC50 values for AMG 193 are highly dependent on the specific cell line and the assay conditions. The key determinant of sensitivity is the MTAP-deletion status of the cancer cells.
| Assay Type | Cell Line Type | Expected IC50 Range |
| Cellular (Proliferation) | MTAP-deleted cancer cell lines (e.g., Pancreatic, Lung) | Potent, typically in the low nanomolar range. |
| Cellular (Proliferation) | MTAP wild-type cell lines | Significantly less potent, with IC50 values orders of magnitude higher. |
| Biochemical | PRMT5/MTA complex | Potent inhibition. |
Note: This table is illustrative. Actual IC50 values should be determined empirically for your specific experimental system.
Q3: Why are my AMG 193 IC50 values inconsistent across experiments?
Inconsistent IC50 values are a common issue and can stem from various sources.[5][6] Key factors include variability in cell culture conditions (passage number, seeding density), reagent quality and preparation, and the specifics of the assay protocol and data analysis.[5][6][7]
Experimental Protocols
Detailed Protocol: Determining AMG 193 IC50 using an MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of AMG 193 on an MTAP-deleted cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[8]
1. Cell Culture and Seeding:
- Culture MTAP-deleted cells (e.g., HCT116 MTAP-/-) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Harvest cells during the logarithmic growth phase. Ensure a single-cell suspension.
- Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8][9]
2. Compound Preparation and Treatment:
- Prepare a stock solution of AMG 193 (e.g., 10 mM in DMSO).
- Perform serial dilutions of the AMG 193 stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 nM to 10 µM). It is crucial to select a wide enough range to capture the full dose-response curve.[5]
- Include appropriate controls: vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death if available.
- Carefully remove the medium from the adhered cells and add 100 µL of the prepared drug dilutions or controls.
- Incubate the plate for a predetermined duration (e.g., 72 hours).
3. MTT Assay and Data Acquisition:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully aspirate the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from no-cell control wells).
- Normalize the data by calculating the percentage of cell viability for each concentration relative to the vehicle control (100% viability).[10]
- Plot the percentage of viability against the logarithm of the drug concentration.
- Fit a sigmoidal dose-response (variable slope) curve to the data using a non-linear regression model to determine the IC50 value.[10][11] Software such as GraphPad Prism or online IC50 calculators can be used for this purpose.[11][12]
Visualizations
References
- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 9. BioRender App [app.biorender.com]
- 10. clyte.tech [clyte.tech]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. IC50 Calculator | AAT Bioquest [aatbio.com]
"B 193" off-target effects and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and mitigation strategies for Compound B 193, a small molecule inhibitor of the oncoprotein gankyrin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound this compound?
Compound this compound is a 2,5-substituted pyrimidine (B1678525) designed as a small-molecule binder to the oncoprotein gankyrin.[1][2][3] Gankyrin is overexpressed in several cancers and facilitates the degradation of tumor suppressor proteins, such as p53 and retinoblastoma protein (Rb), through the proteasome pathway.[4][5][6] By binding to gankyrin, Compound this compound inhibits its function, leading to the stabilization of tumor suppressors, cell cycle arrest, and subsequent inhibition of cancer cell proliferation.[1][2]
Q2: What are the known off-target effects of Compound this compound?
Currently, specific off-target protein interactions of Compound this compound have not been extensively profiled. However, studies have demonstrated its selectivity for cancer cells over non-cancerous cells. In vitro experiments have shown that while Compound this compound is potent against cancer cell lines like A549 (lung carcinoma), it exhibits significantly lower toxicity in non-cancerous cell lines such as HEK293.[1] This suggests a favorable therapeutic window with minimal off-target effects on normal cells at effective concentrations.
Q3: How can I assess the selectivity of Compound this compound in my experiments?
To assess the selectivity of Compound this compound, it is recommended to perform a comparative cytotoxicity assay using a panel of both cancerous and non-cancerous cell lines. This will allow for the determination of the half-maximal inhibitory concentration (IC50) for each cell line and calculation of a selectivity index.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Possible Cause: The concentration of Compound this compound used may be too high, leading to non-specific toxicity.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate Compound this compound across a wide range of concentrations on your non-cancerous cell line to determine the precise IC50 value.
-
Review Published Data: Compare your determined IC50 for non-cancerous cells with published values. For example, the IC50 for HEK293 cells has been reported to be greater than 50 μM.[1]
-
Optimize Incubation Time: Shortening the incubation period may reduce non-specific toxicity while still allowing for on-target effects in cancer cells.
-
Serum Concentration: Ensure consistent serum concentration in your culture media, as serum proteins can bind to small molecules and affect their free concentration.
-
Issue 2: Lack of antiproliferative activity in a gankyrin-overexpressing cancer cell line.
-
Possible Cause 1: The cell line may have mutations downstream of gankyrin in the signaling pathway, rendering it resistant to gankyrin inhibition.
-
Troubleshooting Steps:
-
Confirm Gankyrin Expression: Verify the overexpression of gankyrin in your target cell line using Western blot or qPCR.
-
Assess Downstream Markers: Measure the protein levels of downstream effectors of the gankyrin pathway, such as p53 and Rb, following treatment with Compound this compound. An effective response should show an increase in the levels of these tumor suppressor proteins.
-
-
Possible Cause 2: Issues with the compound's stability or delivery.
-
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage and handling of Compound this compound to prevent degradation. Prepare fresh stock solutions for each experiment.
-
Cellular Uptake: If technically feasible, use analytical methods like LC-MS to quantify the intracellular concentration of Compound this compound.
-
Quantitative Data Summary
The following table summarizes the reported antiproliferative activity of Compound this compound and related compounds.
| Compound | Cell Line | Cell Type | IC50 (μM) |
| 193 | A549 | Lung Carcinoma | 5.7 [1] |
| 192 | A549 | Lung Carcinoma | 6.4[1] |
| 188 | MCF7 | Breast Cancer | 1.0[1] |
| 185 | MCF7 | Breast Cancer | 3.1[1] |
| 186 | MCF7 | Breast Cancer | 4.7[1] |
| 193 | HEK293 | Non-cancerous Kidney | >50 [1] |
| 185 | HEK293 | Non-cancerous Kidney | >50[1] |
| 186 | HEK293 | Non-cancerous Kidney | >50[1] |
| 188 | HEK293 | Non-cancerous Kidney | >50[1] |
| 189 | HEK293 | Non-cancerous Kidney | >50[1] |
| 190 | HEK293 | Non-cancerous Kidney | >50[1] |
| 191 | HEK293 | Non-cancerous Kidney | >50[1] |
Experimental Protocols
Protocol 1: Determination of Antiproliferative Activity using MTT Assay
-
Cell Seeding: Plate cells (e.g., A549 or HEK293) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the compound concentration.
Visualizations
Caption: Gankyrin signaling pathway and the inhibitory effect of Compound this compound.
Caption: Workflow for assessing the selectivity of Compound this compound.
References
- 1. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gankyrin Oncoprotein: Structure, Function, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Small Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of B 193
Note on "B 193": The designation "this compound" does not correspond to a single, well-defined chemical entity in publicly available scientific literature. It may refer to an internal compound code, a component of a larger system (such as in Phaeobacter sp. MED193), or a specific isotope like Iridium-193.[1][2] This guide provides a comprehensive framework for preventing the degradation of a sensitive research compound, using "this compound" as a placeholder. Researchers should adapt these recommendations based on the known chemical properties of their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of compound this compound?
A1: While specific sensitivities depend on the molecule's structure, common causes of degradation for research compounds include exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions (acidic or basic hydrolysis), oxidation, and enzymatic activity in biological samples.
Q2: How should I store my stock solutions of this compound?
A2: For maximum stability, stock solutions should be stored at or below -20°C, protected from light by using amber vials or by wrapping containers in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What is the recommended solvent for dissolving this compound?
A3: The ideal solvent depends on the compound's polarity. While DMSO is a common choice for many organic molecules, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time. Always use anhydrous, high-purity solvents. If using aqueous buffers, prepare solutions fresh daily and ensure the pH is within the compound's stable range.
Q4: Can I prepare working solutions of this compound in my cell culture medium in advance?
A4: It is strongly advised to prepare working solutions in aqueous media, such as cell culture medium, immediately before use. Components in the medium, along with physiological pH and temperature (37°C), can significantly reduce the stability and half-life of the compound.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can manifest as a loss of biological activity, leading to inconsistent or irreproducible experimental results. Physical signs may include a change in the color or clarity of a solution. Analytically, degradation can be confirmed by techniques like HPLC or LC-MS, which can separate the parent compound from its degradation products.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results between experiments. | Compound degradation due to improper storage or handling. | 1. Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. 2. Confirm the stability of the compound under your specific experimental conditions (e.g., in media at 37°C over the time course of your assay). 3. Perform an analytical check (e.g., HPLC) on an older stock solution to assess its integrity. |
| Complete loss of compound activity. | Extensive degradation of the stock solution. | 1. Discard the compromised stock solution. 2. Synthesize or procure a new batch of the compound. 3. Implement stricter storage and handling protocols, including minimizing freeze-thaw cycles and protecting from light. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or compound degradation into less soluble products. | 1. Gently warm the solution to 37°C and vortex to attempt redissolving. 2. If the precipitate remains, centrifuge the vial and use the supernatant, but be aware the concentration may be lower than expected. 3. Consider using a different solvent or a lower stock concentration for future preparations. |
| Experimental variability increases over the duration of a long assay. | The compound is unstable in the assay medium at the incubation temperature. | 1. Design a time-course experiment to measure the compound's half-life under assay conditions. 2. If significant degradation occurs, consider replenishing the compound by replacing the medium at set intervals during the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to identify the primary degradation pathways for this compound, providing critical information for its proper handling and storage.
1. Materials:
- Compound this compound
- Solvents: Acetonitrile (B52724), Methanol, DMSO (anhydrous)
- Buffers: pH 3.0 (e.g., 0.1 M HCl), pH 7.4 (e.g., PBS), pH 9.0 (e.g., 0.1 M NaOH)
- Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
- HPLC or LC-MS system with a suitable column (e.g., C18)
2. Methodology:
- Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
- Control Sample: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with a 50:50 mixture of acetonitrile and water. Analyze immediately via HPLC/LC-MS to establish the baseline (t=0) peak area and retention time.
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize, dilute, and analyze.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize, dilute, and analyze.
- Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. Dilute and analyze.
- Photodegradation: Expose a clear vial of the working solution to direct, high-intensity UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil at the same temperature. Analyze both samples.
- Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours. Dilute and analyze.
3. Data Analysis:
- Compare the chromatograms from the stressed samples to the control.
- Calculate the percentage of this compound remaining.
- Identify the number and relative abundance of major degradation products.
Visualizing Experimental Logic and Pathways
Caption: Workflow for handling sensitive compounds like this compound.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Caption: Logic diagram for troubleshooting inconsistent results.
References
"B 193" experimental variability and controls
Disclaimer: The designation "B 193" is broad and can refer to multiple distinct scientific topics, including the antidepressant compound B-193, the microRNA miR-193a, and nuclear spectroscopy of Bismuth-193.[1][2][3] This technical support guide focuses on AMG 193 , a clinical-stage, first-in-class MTA-cooperative PRMT5 inhibitor, which is a subject of significant interest for researchers, scientists, and drug development professionals in oncology.
This center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with AMG 193.
Frequently Asked Questions (FAQs)
Q1: What is AMG 193?
AMG 193 is an orally bioavailable, investigational, and potent small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[4][5] It is designed to be "MTA-cooperative," meaning it preferentially binds to and inhibits the PRMT5 enzyme when it is in a complex with methylthioadenosine (MTA).[5][6] This mechanism allows it to selectively target cancer cells with a specific genetic deletion.
Q2: What is the primary mechanism of action for AMG 193?
AMG 193 induces synthetic lethality in cancer cells that have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8] The MTAP gene deletion, which occurs in approximately 10-15% of cancers, leads to an accumulation of MTA within the tumor cells.[6][7] This high concentration of MTA forms a complex with the PRMT5 enzyme. AMG 193 preferentially binds to this MTA-PRMT5 complex, inhibiting its function far more potently than in normal cells where MTA levels are low.[4][5] The inhibition of PRMT5 leads to downstream effects such as DNA damage, cell cycle arrest (primarily in the G2/M phase), and defects in RNA splicing, ultimately causing tumor cell death while sparing normal, MTAP-wild-type (WT) cells.[4][5][7]
Q3: Why is MTAP-deletion a critical biomarker for AMG 193 activity?
The deletion of the MTAP gene is the central vulnerability that AMG 193 exploits. Without the MTAP enzyme, cells cannot salvage adenine (B156593) and methionine from MTA, causing MTA to accumulate to high levels. This accumulation creates the specific drug target—the MTA-PRMT5 complex—that AMG 193 is designed to inhibit. Therefore, the antitumor activity of AMG 193 is highly dependent on the MTAP-deleted status of the cancer cells.
Q4: Which signaling pathways are most affected by AMG 193 treatment?
In MTAP-deleted cells, AMG 193-mediated PRMT5 inhibition significantly impacts several key cellular pathways:
-
Cell Cycle Regulation: Leads to G2/M arrest.[4]
-
RNA Processing: Causes an increase in alternative mRNA splicing and intron retention.[4][7]
-
DNA Damage Response: Induces DNA damage and attenuates the DNA damage response pathway.[4][7]
-
Gene Expression: Results in substantial changes in global gene expression related to the cell cycle and RNA processing.[4]
Q5: What are the common preclinical and clinical applications being investigated for AMG 193?
AMG 193 is being evaluated as a targeted therapy for a wide range of advanced or metastatic solid tumors harboring MTAP deletions. These include, but are not limited to, non-small-cell lung cancer (NSCLC), pancreatic cancer, biliary tract cancer, glioblastoma, and mesothelioma.[7][8][9] Clinical trials are assessing its safety, tolerability, and efficacy both as a monotherapy and in combination with other standard-of-care agents like docetaxel (B913) and various chemotherapies.[5][10][11]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assays
Question: We are observing significant well-to-well variability in our in vitro cell proliferation/viability assays with AMG 193. What are the common causes and how can we improve consistency?
Answer: High variability in cell-based assays can obscure the true effect of AMG 193. Common causes and recommended controls are outlined below.
Potential Causes & Solutions:
-
Inconsistent MTAP Status:
-
Problem: The MTAP status of your cell line may be heterogeneous or unverified. The efficacy of AMG 193 is critically dependent on homozygous MTAP deletion.
-
Solution: Routinely verify the MTAP status of your cell lines via PCR, western blot for MTAP protein, or genomic sequencing. Use an MTAP-wild-type (WT) cell line of the same lineage as a negative control to confirm selectivity.
-
-
Cell Seeding Density:
-
Problem: Uneven cell seeding can lead to significant differences in cell number at the time of analysis.
-
Solution: Ensure a single-cell suspension before plating. Calibrate the optimal seeding density for your specific cell line and assay duration to ensure cells remain in the exponential growth phase and do not become over-confluent.
-
-
Reagent Stability and Handling:
-
Problem: AMG 193, like many small molecules, can degrade if not stored or handled properly. The solvent (e.g., DMSO) concentration can also impact cell health.
-
Solution: Prepare fresh dilutions of AMG 193 from a validated stock solution for each experiment. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is below a cytotoxic threshold (typically <0.1%).
-
-
Assay Timing and Duration:
-
Problem: The effects of PRMT5 inhibition, such as cell cycle arrest, are time-dependent. A short incubation period may not be sufficient to observe a significant effect on proliferation.
-
Solution: Perform a time-course experiment (e.g., 72, 96, 120 hours) to determine the optimal endpoint for your cell line.
-
Recommended Experimental Controls:
| Control Type | Purpose | Expected Outcome |
| Vehicle Control | To control for the effect of the drug solvent (e.g., DMSO). | No significant effect on cell viability compared to untreated cells. |
| Positive Control | To ensure the assay system is working. (e.g., a known cytotoxic agent). | Significant and consistent reduction in cell viability. |
| MTAP-WT Cell Line | To confirm the MTAP-selective activity of AMG 193. | AMG 193 should show significantly less potency (higher IC50) compared to the MTAP-deleted line.[12] |
| No-Cell Control | To determine the background signal of the assay reagents. | Minimal signal, which should be subtracted from all other readings. |
Issue 2: Inconsistent Efficacy in In Vivo Xenograft Models
Question: Our patient-derived xenograft (PDX) model with a reported MTAP deletion is showing inconsistent tumor growth inhibition with AMG 193. What are the key factors to control?
Answer: In vivo experiments introduce multiple layers of complexity. Below are critical factors to standardize for reproducible results.
Potential Causes & Solutions:
-
Verification of Xenograft MTAP Status:
-
Problem: The MTAP status of the PDX or cell line xenograft may have drifted over passages or may not have been accurately characterized.
-
Solution: Before initiating a large-scale study, sacrifice a subset of established tumors to confirm homozygous MTAP deletion at the genomic and protein level.
-
-
Drug Formulation and Administration:
-
Problem: Improper formulation can lead to poor solubility, stability, and bioavailability. Inconsistent administration (e.g., gavage volume, injection site) can increase variability.
-
Solution: Follow a validated formulation protocol. Ensure the dosing vehicle does not cause adverse effects. Train all personnel on consistent administration techniques to minimize animal-to-animal variation.
-
-
Pharmacokinetics and Dosing Schedule:
-
Problem: The dosing schedule may not be optimal to maintain sufficient drug exposure in the tumor tissue. AMG 193 has a reported half-life of approximately 13 hours, amenable to once-daily dosing.[7]
-
Solution: If encountering poor efficacy, consider performing a pilot pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time to ensure adequate exposure is being achieved with your dosing regimen.
-
-
Animal Health and Tolerability:
-
Problem: While AMG 193 is reported to be well-tolerated, high doses or specific model sensitivities could lead to adverse effects (e.g., nausea, fatigue) that impact animal weight and overall health, confounding tumor growth measurements.[8]
-
Solution: Implement a strict animal monitoring plan, including daily health checks and bi-weekly body weight measurements. Establish clear endpoints for humane euthanasia if signs of toxicity are observed.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of AMG 193 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Result |
| BxPC-3 | Pancreatic (MTAP-null) | 100 mg/kg QD (oral) | 96% Tumor Growth Inhibition (TGI) |
| U87MG | Glioblastoma (MTAP-null) | 100 mg/kg QD (oral) | 88% Tumor Growth Inhibition (TGI) |
| Data sourced from preclinical studies.[12] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase I Dose Exploration (n=80 patients)
| Adverse Event | Frequency |
| Nausea | 48.8% |
| Fatigue | 31.3% |
| Vomiting | 30.0% |
| Data from the Phase I dose exploration study presented as of May 23, 2024. Most events were low-grade.[8] |
Experimental Protocols
Protocol: Western Blot for PRMT5 Target Engagement (SDMA Reduction)
This protocol describes a method to assess the pharmacodynamic effect of AMG 193 by measuring the reduction of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.[7]
1. Materials:
- MTAP-deleted and MTAP-WT cells
- AMG 193 (and vehicle control, e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
- BCA Protein Assay Kit
- Primary antibodies: Anti-SDMA, Anti-Vinculin or Beta-Actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescence substrate
2. Procedure:
- Cell Treatment: Seed MTAP-deleted and MTAP-WT cells in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-range of AMG 193 (e.g., 1 nM to 10 µM) and a vehicle control for 48-72 hours.
- Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.
- Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
- Immunoblotting:
- Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate with primary anti-SDMA antibody overnight at 4°C.
- Wash the membrane 3x with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3x with TBST.
- Detection: Apply chemiluminescence substrate and image the blot.
- Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
3. Controls:
- Negative Control: Lysate from MTAP-WT cells, where AMG 193 should have minimal effect on SDMA levels.
- Vehicle Control: Lysate from MTAP-deleted cells treated with DMSO to establish the baseline SDMA level.
- Loading Control: Probing for a housekeeping protein (Actin, Vinculin) is essential to confirm that observed changes in SDMA are not due to differences in the amount of protein loaded.
Visualizations
Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193.
Caption: Workflow for an in vitro cell viability assay with AMG 193.
Caption: Logic diagram for troubleshooting common in vitro assay issues.
References
- 1. B-193 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1b Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Efficacy of AMG 193 in Combination With other Therapies in Subjects With Advanced Gastrointestinal, Biliary Tract, or Pancreatic Cancers With Homozygous MTAP-deletion Master Protocol | Dana-Farber Cancer Institute [dana-farber.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Facebook [cancer.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the In Vivo Bioavailability of B 193
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of the poorly soluble compound, B 193.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal (GI) tract. | - Particle Size Reduction: Decrease the particle size of the this compound powder to increase its surface area and dissolution rate. Techniques like micronization or nanomilling can be employed.[1][2][3] - Formulation with Solubilizing Excipients: Formulate this compound with co-solvents, surfactants, or cyclodextrins to enhance its solubility.[1][2][4] - Lipid-Based Formulations: For lipophilic compounds, consider lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[2][4] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption of this compound due to its poor solubility and potential food effects. | - Standardize Fasting Conditions: Ensure consistent fasting periods for all animals before dosing to minimize variability from food effects. - Optimize Formulation: Develop a robust formulation, such as a solid dispersion or a nano-suspension, to ensure more uniform drug release and absorption.[3][4] |
| Evidence of high first-pass metabolism despite adequate in vitro permeability. | Extensive metabolism of this compound in the liver or gut wall after absorption. | - Administer via a different route: If the goal is to understand systemic effects, consider intravenous (IV) administration to bypass first-pass metabolism and determine the absolute bioavailability. - Co-administration with an Inhibitor: If the metabolic pathway is known, co-administer this compound with a known inhibitor of the specific metabolic enzymes (e.g., cytochrome P450 inhibitors) in a preclinical setting to assess the impact on bioavailability. |
| Precipitation of this compound in the GI tract upon dilution of a liquid formulation. | The concentration of the solubilizing agent in the formulation is too high, leading to drug precipitation when diluted with GI fluids. | - Optimize Formulation: Reduce the concentration of the co-solvent or surfactant and/or add a precipitation inhibitor to the formulation. - Use of Supersaturating Drug Delivery Systems: Employ formulations like solid dispersions that can generate a supersaturated state of the drug in the GI tract, enhancing absorption before precipitation occurs.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to improve the bioavailability of this compound?
A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of this compound, particularly its aqueous solubility and permeability. Based on the Biopharmaceutics Classification System (BCS), if this compound is a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, the primary focus should be on enhancing its solubility and dissolution rate.[1]
Q2: How can I reduce the particle size of my this compound compound effectively?
A2: Several techniques can be used for particle size reduction.[3] For laboratory-scale experiments, wet milling or sonication can be effective. For larger scale production, jet milling or high-pressure homogenization are common methods.[3] The goal is to increase the surface area of the drug, which generally leads to a faster dissolution rate.[2][3]
Q3: What are some common excipients used to formulate poorly soluble compounds like this compound?
A3: A variety of excipients can be used to improve the solubility and bioavailability of poorly soluble drugs:
-
Co-solvents: Propylene glycol, ethanol, and polyethylene (B3416737) glycols (PEGs).[1][2]
-
Surfactants: Polysorbates (e.g., Tween® 80), sorbitan (B8754009) esters (e.g., Span® 20), and Cremophor® EL.[1][4]
-
Lipids: Oils (e.g., sesame oil, corn oil) and triglycerides for lipid-based formulations.[2]
-
Polymers for Solid Dispersions: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and polyethylene glycol (PEG).[3][4]
Q4: Should I consider a lipid-based formulation for this compound?
A4: Lipid-based drug delivery systems (LBDDS) are an excellent strategy for lipophilic (fat-soluble) compounds.[2] These formulations can enhance drug solubilization in the GI tract and promote absorption via the lymphatic pathway, which can help bypass first-pass metabolism in the liver.[2]
Q5: How do I prepare a solid dispersion of this compound?
A5: A common laboratory-scale method for preparing a solid dispersion is the solvent evaporation method.[3] This involves dissolving both this compound and a hydrophilic carrier (e.g., PVP, HPMC) in a common solvent, followed by evaporation of the solvent.[3] This process disperses the drug at a molecular level within the carrier, which can significantly improve its dissolution rate and bioavailability.[3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound (formulated as a solution, suspension, or other advanced formulation)
-
Sprague-Dawley rats (or other appropriate rodent species)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at the desired dose. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or HPMC in water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Bead mill
-
Particle size analyzer
Procedure:
-
Premix Preparation: Prepare a coarse suspension of this compound in the stabilizer solution.
-
Milling: Add the premix and milling media to the milling chamber of the bead mill.
-
Milling Process: Mill the suspension at a set speed and temperature for a specified duration.
-
Particle Size Analysis: Periodically take samples and measure the particle size distribution using a particle size analyzer. Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Visualizations
Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.
Caption: Hypothetical signaling pathway activated by this compound.
Caption: The logical relationship between solubility and oral bioavailability for this compound.
References
- 1. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Toxicity Assessment of "B 193" in Cell Lines
This technical support guide provides troubleshooting advice and frequently asked questions regarding the toxicity assessment of compounds referred to as "B 193" in various cell lines. It is intended for researchers, scientists, and drug development professionals.
Important Note on Compound Identity: The designation "this compound" has been used in scientific literature to refer to several distinct chemical compounds. It is crucial to identify the specific compound being used in your experiments to ensure the relevance of the data and protocols presented here.
Summary of "this compound" Compounds and their Reported Cytotoxic Activities
The following table summarizes the available quantitative data for different compounds designated as "this compound".
| Compound Name/Type | Cell Line(s) | Reported IC50 Value(s) | Reference(s) |
| Mycaperoxide B (193) | P-388, A-549, HT-29 | 0.5-1.0 µg/mL | [1] |
| 2,5-substituted pyrimidine (B1678525) (193) | A549 | 5.7 µM | [2] |
| HEK293 (non-cancerous) | >50 µM | [2] | |
| Fluostarene B (193) | SF-268, MCF-7, HepG2, A549 | 7-10 µM | [3][4] |
| Allobrevicompanine B (193) | Not specified | Not specified | [5] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of a "this compound" compound on various cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
"this compound" compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the "this compound" compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the "this compound" compound to the respective wells. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a "this compound" compound on the cell cycle distribution of a cell population.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
"this compound" compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the "this compound" compound at various concentrations for the desired time.
-
Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
-
Cell Fixation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
"this compound" compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the "this compound" compound as described for the cell cycle analysis protocol.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Troubleshooting and FAQs
Q1: My IC50 values for "this compound" are inconsistent across experiments. What could be the reason?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
-
Cell seeding density: Ensure a consistent cell seeding density across all experiments. Over-confluent or sparsely populated wells will yield variable results.
-
Compound stability: "this compound" may be unstable in solution. Prepare fresh dilutions for each experiment and protect from light if it is light-sensitive.
-
Incubation time: The duration of compound exposure can significantly impact the IC50 value. Maintain a consistent incubation time.
-
DMSO concentration: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
Q2: I am observing high background signal in my MTT assay. How can I reduce it?
A2: High background in an MTT assay can be due to:
-
Contamination: Check your cell cultures for microbial contamination (e.g., bacteria, yeast, or mycoplasma) which can metabolize MTT.
-
Phenol (B47542) red interference: Some culture media contain phenol red, which can interfere with absorbance readings. Use a phenol red-free medium if this is an issue.
-
Incomplete formazan dissolution: Ensure the formazan crystals are completely dissolved in DMSO before reading the plate. You can increase the incubation time with DMSO or use a plate shaker.
Q3: My cell cycle analysis shows a large sub-G1 peak after treatment with "this compound". What does this indicate?
A3: A prominent sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6] This suggests that "this compound" may be inducing apoptosis in your cell line. To confirm this, you should perform a specific apoptosis assay, such as Annexin V/PI staining.
Q4: The 2,5-substituted pyrimidine (193) is reported to be selective for gankyrin-overexpressing cancer cells. How can I test this?
A4: To verify the selectivity of this compound, you can perform cytotoxicity assays on a panel of cell lines with varying levels of gankyrin expression. You would expect to see lower IC50 values in cell lines with high gankyrin expression compared to those with low or no expression. You can also compare the cytotoxicity in cancer cell lines versus non-cancerous cell lines, as was done with HEK293 cells.[2]
Q5: For Fluostarene B (193), what is a suitable positive control for cytotoxicity assays?
A5: A common positive control for cytotoxicity assays is a well-characterized chemotherapeutic agent such as Doxorubicin or Cisplatin. The choice may also depend on the specific cell line and the expected mechanism of action.
Visualizations
Caption: General workflow for assessing the toxicity of "this compound".
Caption: Hypothetical signaling cascade for "this compound" cytotoxicity.
References
- 1. Chemistry and Biological Activities of the Marine Sponges of the Genera Mycale (Arenochalina), Biemna and Clathria [mdpi.com]
- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bioactive Angucyclines/Angucyclinones Discovered from 1965 to 2023 [mdpi.com]
- 5. Comprehensive Overview on the Chemistry and Biological Activities of Selected Alkaloid Producing Marine-Derived Fungi as a Valuable Reservoir of Drug Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell Cycle Analysis [labome.com]
Technical Support Center: Overcoming Resistance to B 193 (AMG 193) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with B 193 (AMG 193), an MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AMG 193)?
This compound is a first-in-class, MTA-cooperative PRMT5 inhibitor.[1] It induces synthetic lethality in solid tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5. This compound preferentially binds to this MTA-bound PRMT5, leading to complete inhibition of its methyltransferase activity.[1][3][4] This inhibition affects RNA splicing, gene expression, and DNA repair, ultimately causing cell cycle arrest and cell death in cancer cells with MTAP deletion while sparing normal tissues.[1][2]
Q2: My MTAP-deleted cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Acquired resistance to PRMT5 inhibitors like this compound can occur through several mechanisms, often without affecting the drug's ability to bind to its target. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for PRMT5 inhibition. Commonly upregulated pathways include PI3K/AKT/mTOR and insulin-like growth factor signaling.[2][5]
-
Transcriptional Reprogramming: The cancer cells may undergo a drug-induced switch in their transcriptional state, leading to a stable, resistant phenotype. This is not always due to the selection of a pre-existing resistant subpopulation.[6][7][8]
-
Alterations in Tumor Suppressor Pathways: Downregulation or mutation of the p53 tumor suppressor pathway is frequently observed in resistant cells.[2][9]
-
Upregulation of Specific Resistance-Driving Genes: Overexpression of certain genes has been shown to be crucial for the establishment and maintenance of resistance. Examples include STMN2 in lung adenocarcinoma and the RNA-binding protein MSI2 in B-cell lymphomas.[6][7][8][9]
Q3: How can I confirm that this compound is engaging its target in my resistant cells?
Even in resistant cells, it's crucial to confirm that the drug is still engaging PRMT5. A key biomarker for PRMT5 activity is the symmetric dimethylation of arginine (SDMA) on its substrate proteins.
-
Western Blot for SDMA: You can perform a western blot to measure the levels of SDMA on known PRMT5 substrates (e.g., SmD3 or Histone H4R3me2s).[10] A reduction in SDMA levels upon treatment with this compound, even in resistant cells, indicates that the drug is still binding to and inhibiting PRMT5.[2]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantify the intracellular affinity of this compound for PRMT5 and can be used to assess target engagement of MTA-cooperative inhibitors.[11][12]
Troubleshooting Guides
Problem 1: Decreased Cell Viability is Observed, but at a Higher IC50 Value than Expected.
If your MTAP-deleted cell line shows a rightward shift in the dose-response curve, indicating acquired resistance, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting/Investigation Strategy |
| Activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR).[2] | Pathway Analysis: Perform RNA sequencing on sensitive and resistant cell lines to identify upregulated signaling pathways.[2][13] Protein Validation: Use western blotting to check for increased phosphorylation of key pathway components like AKT and S6 kinase. |
| Alterations in the p53 pathway.[2][9] | Sequencing: Sequence the TP53 gene in resistant clones to check for new mutations. Western Blot: Analyze the protein levels of p53 and its downstream targets like p21. |
| Upregulation of resistance-driving genes (e.g., STMN2, MSI2).[6][9] | Gene Expression Analysis: Use RT-qPCR or RNA sequencing to compare the expression levels of known resistance-associated genes between sensitive and resistant cells. Functional Studies: Use siRNA or CRISPR to knock down the upregulated gene in resistant cells and assess for re-sensitization to this compound. |
Problem 2: Inconsistent IC50 Values Between Experiments.
Inconsistent IC50 values can arise from various experimental factors.
| Potential Cause | Troubleshooting/Investigation Strategy |
| Compound Integrity and Handling | Solubility: Ensure this compound is fully dissolved. Prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for any precipitate.[10] Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[10] |
| Assay Conditions | Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.[10] Cell Density: Ensure consistent cell seeding density, as this can influence inhibitor sensitivity.[10] Serum Concentration: Fluctuations in serum concentration in the cell culture media can affect cell growth and drug sensitivity. Maintain a consistent serum percentage.[10] |
Quantitative Data Summary
The following tables summarize quantitative data on the development of resistance to PRMT5 inhibitors in preclinical models.
Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line Status | IC50 Range (nM) | Reference |
| Sensitive | 20 - 140 | [2] |
| Primary Resistant | 340 - 1650 | [2] |
| Acquired Resistant | 200 - 500 | [2] |
Table 2: Fold-Change in IC50 for an MTA-Cooperative PRMT5 Inhibitor (MRTX1719) in a Resistant Glioblastoma Cell Line
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance | Reference |
| LN-18 | 9.87 | > 1000 | > 100 | [14] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous dose escalation.
-
Initial IC50 Determination: Determine the initial IC50 of this compound in your MTAP-deleted cell line of interest using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Dose Escalation: Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation.
-
Increase Drug Concentration: Once the cells have adapted and are growing steadily, double the concentration of this compound.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterize Resistant Clones: Once a resistant population is established (e.g., can tolerate 5-10 times the initial IC50), isolate single-cell clones.
-
Confirm Resistance: Confirm the resistant phenotype of the clones by re-determining the IC50 of this compound and comparing it to the parental cell line.[2]
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol allows for the assessment of PRMT5 inhibition in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for SDMA (e.g., anti-SDMA on SmD3 or pan-SDMA) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10][15]
Visualizations
Caption: Mechanism of action of this compound (AMG 193) in MTAP-deleted cancer cells.
Caption: Overview of potential mechanisms of resistance to this compound treatment.
Caption: A logical workflow for troubleshooting this compound resistance in experiments.
References
- 1. onclive.com [onclive.com]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 7. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® TE PRMT5 Assay [promega.jp]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DSpace [kb.osu.edu]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Batch-to-Batch Consistency Issues with Small Molecule Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in your experiments involving small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in our experimental results (e.g., IC50 values, cellular responses) with a new batch of our small molecule inhibitor. What are the likely causes?
A1: Batch-to-batch inconsistency is a common challenge in research. Several factors can contribute to this variability:
-
Purity and Impurity Profile: The most common cause is a difference in the purity of the compound between batches. Even small amounts of impurities can have significant biological effects. The impurity profile may also differ, with new impurities being introduced or the relative amounts of existing ones changing.
-
Compound Identity and Integrity: It's crucial to confirm that the new batch is indeed the correct compound and has not degraded. Small molecules can be susceptible to degradation over time, especially if not stored under the recommended conditions.[1]
-
Solubility and Formulation Issues: Incomplete solubilization of the compound can lead to inaccurate concentrations in your experiments. Different batches may have subtle differences in physical properties (e.g., crystallinity) that affect solubility.
-
Experimental Variability: It's also important to rule out variability in your experimental procedures, such as inconsistent cell seeding densities, variations in media or serum batches, and differences in incubation times.[2]
Q2: How can we confirm the identity and purity of a new batch of a small molecule compound?
A2: A multi-pronged analytical approach is recommended to ensure the quality of your compound.[3] Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing purity by separating the target compound from any impurities.[3][4] Comparing the chromatograms of the new and old batches can reveal differences in purity and impurity profiles.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of your compound, verifying its identity.[4] High-resolution mass spectrometry (HRMS) provides a more accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are powerful tools for confirming the chemical structure of your compound.[3]
Q3: Our compound appears to be pure by HPLC, but we still see inconsistent results. What else could be the issue?
A3: If the purity appears consistent, consider these possibilities:
-
Presence of Enantiomers or Diastereomers: If your compound is chiral, different batches may have varying ratios of enantiomers or diastereomers. These stereoisomers can have vastly different biological activities. Chiral HPLC may be necessary to resolve and quantify them.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and bioavailability.
-
Endotoxin Contamination: For in vivo or cell-based assays, contamination with endotoxins can elicit strong biological responses, confounding your results.
-
Compound Stability: The compound may be degrading in your experimental media or under your specific assay conditions.
Troubleshooting Guides
Guide 1: Initial Troubleshooting of Inconsistent Experimental Results
This guide provides a step-by-step workflow to diagnose the source of variability when using a new batch of a small molecule compound.
Experimental Workflow: Initial Troubleshooting
Caption: A workflow for troubleshooting inconsistent experimental results.
Guide 2: Quantitative Analysis of Compound Purity by HPLC
This section outlines a general protocol for assessing the purity of a small molecule compound using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the new batch of the compound in a suitable solvent (e.g., DMSO, methanol) to a known concentration (e.g., 1 mg/mL).
-
Prepare a similar solution of the previous, well-characterized batch to serve as a reference.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Column: A C18 reverse-phase column is commonly used for small molecules.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typical.
-
Flow Rate: A standard flow rate is 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance. A photodiode array (PDA) detector can provide spectral information.[3]
-
Injection Volume: Typically 5-10 µL.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the chromatogram of the new batch to the reference batch, looking for new impurity peaks or changes in the relative areas of existing impurities.
-
Data Presentation: HPLC Purity Comparison
| Batch ID | Main Peak Retention Time (min) | Main Peak Area (%) | Number of Impurity Peaks | Total Impurity Area (%) |
| Reference Batch | 5.21 | 99.5% | 2 | 0.5% |
| New Batch | 5.22 | 97.8% | 4 | 2.2% |
Guide 3: Verifying Biological Activity with a Dose-Response Assay
To confirm if the observed experimental variability is due to a change in the compound's biological activity, perform a parallel dose-response experiment.
Experimental Protocol: Comparative Dose-Response Assay
-
Cell Seeding: Seed cells at a consistent density in a multi-well plate and allow them to adhere overnight.[2]
-
Compound Preparation:
-
Prepare stock solutions of both the reference and new batches of the compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each stock solution in cell culture medium to create a range of concentrations. It's crucial that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of each compound batch. Include a vehicle control (medium with the same final solvent concentration).
-
Incubation: Incubate the cells for a predetermined time, appropriate for the assay (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the relevant assay to measure the biological response (e.g., cell viability assay, enzyme activity assay).
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for both batches.
-
Calculate the IC50 or EC50 values for each batch and compare them.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical flow of how batch-to-batch variability in a small molecule inhibitor can impact a downstream biological readout.
Caption: Impact of compound quality on experimental outcome.
References
Technical Support Center: Refining "AMG 193" Delivery Methods in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MTA-cooperative PRMT5 inhibitor, AMG 193, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 193?
A1: AMG 193 is a potent and orally bioavailable MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[1][2] AMG 193 preferentially binds to the MTA-bound PRMT5, leading to potent inhibition of its enzymatic activity. This selective inhibition in MTAP-deleted cells induces synthetic lethality, resulting in DNA damage, cell cycle arrest at the G2/M phase, and aberrant alternative mRNA splicing, ultimately leading to tumor cell death while sparing normal tissues with wild-type MTAP.[1][3]
Q2: How should I prepare a stock solution of AMG 193?
A2: AMG 193 is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock solution of 10 mM or higher can be prepared. To ensure complete dissolution, gentle warming and/or sonication may be used. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is a typical working concentration for AMG 193 in cell culture?
A3: The effective concentration of AMG 193 is highly dependent on the MTAP status of the cell line. For MTAP-deleted cancer cell lines, the IC50 (the concentration that inhibits 50% of cell viability) is in the nanomolar to low micromolar range. In contrast, MTAP wild-type cell lines are significantly less sensitive, with IC50 values often being orders of magnitude higher. A common starting point for a dose-response experiment is a serial dilution from a top concentration of 10 µM. For some applications, concentrations up to 200 µM have been used to study its effects.
Q4: How long should I treat my cells with AMG 193?
A4: The optimal treatment duration will vary depending on the cell line and the endpoint being measured. For cell viability assays, incubation times of 3 to 6 days are commonly reported. For mechanistic studies, such as analyzing changes in protein methylation or cell cycle distribution, shorter incubation times of 24 to 72 hours may be sufficient.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in an MTAP-deleted cell line.
-
Possible Cause 1: Incorrect MTAP status of the cell line.
-
Troubleshooting Step: Confirm the MTAP deletion status of your cell line using a reliable method such as PCR, Western blot for the MTAP protein, or next-generation sequencing.
-
-
Possible Cause 2: Compound precipitation.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding AMG 193. If precipitation is observed, try preparing fresh dilutions from your stock solution. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.
-
-
Possible Cause 3: High cell density.
-
Troubleshooting Step: Optimize the cell seeding density for your experiments. High cell densities can sometimes reduce the apparent potency of a compound. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the treatment period.
-
-
Possible Cause 4: Cell line heterogeneity or acquired resistance.
-
Troubleshooting Step: Ensure you are using a low-passage number of the cell line. If you suspect acquired resistance, obtain a fresh stock of the cells from a reputable cell bank.
-
Issue 2: High background or no signal in a Western blot for symmetric dimethylarginine (SDMA).
-
Possible Cause 1: Poor antibody quality.
-
Troubleshooting Step: Use a well-validated antibody specific for SDMA. Check the antibody datasheet for recommended applications and dilutions. Include positive and negative controls in your experiment. A lysate from an untreated MTAP-deleted cell line can serve as a positive control, while a lysate from cells with PRMT5 knocked down or out can serve as a negative control.
-
-
Possible Cause 2: Insufficient protein loading.
-
Troubleshooting Step: Ensure that you are loading a sufficient amount of protein per lane (typically 20-30 µg). Perform a protein quantification assay (e.g., BCA or Bradford) to accurately determine the protein concentration in your lysates.
-
-
Possible Cause 3: Inefficient protein transfer.
-
Troubleshooting Step: Optimize your Western blot transfer conditions. Ensure good contact between the gel and the membrane, and that the transfer buffer is fresh. Use a loading control (e.g., GAPDH or β-actin) to verify transfer efficiency.
-
Data Presentation
Table 1: In Vitro Potency of AMG 193 in Isogenic HCT116 Cell Lines
| Cell Line | MTAP Status | IC50 (µM) | Selectivity (Fold) |
| HCT116 | MTAP-deleted | ~0.1 | ~40x |
| HCT116 | MTAP Wild-Type | >4 |
Note: For most MTAP wild-type cell lines, accurate IC50 values could not be calculated as the dose-response curves did not reach 50% inhibition, highlighting the high selectivity of AMG 193.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of AMG 193 in complete culture medium from your DMSO stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Cell Treatment: Carefully add 100 µL of the 2x compound dilutions to the corresponding wells of the 96-well plate, resulting in a final volume of 200 µL and the desired final concentrations of AMG 193.
-
Incubation: Incubate the plate for 3 to 6 days at 37°C in a humidified 5% CO₂ incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Symmetric Dimethylarginine (SDMA)
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with various concentrations of AMG 193 for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of each protein sample onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SDMA overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Signaling Pathway of AMG 193 in MTAP-Deleted Cells.
Caption: General Experimental Workflow for in vitro AMG 193 Studies.
Caption: Troubleshooting Logic for Inconsistent AMG 193 Potency.
References
Validation & Comparative
A Comparative Analysis of USP7 Inhibitors for Cancer Therapy
An Objective Guide for Researchers in Drug Development
The Ubiquitin-Specific Protease 7 (USP7) has emerged as a high-value target in oncology. By regulating the stability of key proteins like MDM2, the primary negative regulator of the p53 tumor suppressor, USP7 plays a critical role in cancer cell survival and proliferation.[1][2] Inhibition of USP7 leads to the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions.[3] This guide provides a comparative overview of a covalent inhibitor series, referenced by abstract B193, against other well-characterized USP7 inhibitors, offering a data-driven resource for researchers.
The inhibitor series detailed in abstract B193, developed by Progenra, represents a class of selective, active-site targeted covalent inhibitors.[4][5] These compounds specifically modify the active site cysteine (Cys223) of USP7, leading to irreversible inhibition.[4][5] While specific quantitative data for a compound designated "B 193" is not publicly available, compounds from this research program, such as P217564, exemplify this class of inhibitors.[1][6] This guide will compare the characteristics of this covalent inhibitor class with other prominent non-covalent and allosteric USP7 inhibitors.
Key Signaling Pathway: The USP7-MDM2-p53 Axis
USP7's primary role in many cancers involves its regulation of the MDM2-p53 feedback loop. In normal, unstressed cells, USP7 deubiquitinates and stabilizes MDM2.[3] MDM2, an E3 ubiquitin ligase, then targets the p53 tumor suppressor for ubiquitination and subsequent degradation by the proteasome.[6] This action keeps p53 levels low.[6] USP7 inhibitors disrupt this cycle. By inhibiting USP7, MDM2 is no longer stabilized, leading to its own degradation. This allows p53 levels to rise, activating downstream pathways that lead to cell cycle arrest and apoptosis in cancer cells.[7]
References
- 1. progenra.com [progenra.com]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinity and dissociation pathway predictions for a series of USP7 inhibitors with pyrimidinone scaffold by multiple computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active site-targeted covalent irreversible inhibitors of USP7 impair the functions of Foxp3+ T-regulatory cells by promoting ubiquitination of Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating Target Engagement of B 193 in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended target within the complex cellular environment is a critical step in the drug discovery pipeline. This process, known as target engagement validation, provides essential evidence for a compound's mechanism of action and is a key determinant of its potential efficacy. This guide offers a comparative overview of the primary methodologies used to validate the cellular target engagement of small molecules, using the hypothetical kinase inhibitor "B 193" as a case study. We will explore the principles, advantages, and limitations of several widely used techniques, present their typical quantitative outputs, and provide detailed experimental protocols.
Comparison of Target Engagement Validation Methods
Choosing the right target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes and compares the key features of three prominent methods for validating the engagement of our hypothetical compound, this compound, with its target, Kinase X.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET™) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding stabilizes the target protein against heat-induced denaturation.[1][2] | Non-radiative energy transfer from a luciferase donor to a fluorescent acceptor when in close proximity.[1][3] | A photoreactive drug analog forms a covalent bond with the target upon UV irradiation. |
| Compound Modification | Not required.[2][4] | Requires a fluorescently labeled tracer molecule. | Requires synthesis of a photoreactive and tagged compound analog. |
| Target Modification | Not required. | Requires genetic fusion of the target protein with a luciferase (e.g., NanoLuc®).[3] | Not required. |
| Quantitative Readout | Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[2] | BRET ratio, Competition binding curves (IC50), Residence time.[1][3] | Target occupancy, identification of binding site. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[2][5] | High-throughput compatible. | Lower throughput, often used for target identification and validation.[5] |
| Cellular Context | Intact cells, cell lysates, and tissues.[6][7] | Live cells in real-time.[1][3] | Live cells or cell lysates. |
| Key Advantages | Label-free for the compound and target, applicable in native cells and tissues.[2][4] | Real-time measurement in live cells, allows for determination of residence time.[1][3] | Covalently captures the target, enabling identification of unknown targets and binding sites.[5] |
| Key Limitations | Indirect measurement of binding, not all proteins show a thermal shift. | Requires genetic modification of the target protein and a specific fluorescent tracer.[3] | Compound modification may alter binding affinity, potential for non-specific labeling.[6] |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments cited in this guide for validating the engagement of this compound with its target, Kinase X.
1. Cellular Thermal Shift Assay (CETSA)
This protocol describes the determination of this compound engagement with Kinase X in intact cells by measuring the change in its thermal stability.
a. Cell Treatment and Heat Challenge:
-
Culture cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]
b. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[8]
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed.[5]
-
Collect the supernatant containing the soluble proteins.
c. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for Kinase X.
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
Quantify the band intensities to generate a melting curve and determine the thermal shift (ΔTm).[8]
For isothermal dose-response CETSA (ITDR-CETSA), cells are treated with a range of this compound concentrations and heated at a single temperature near the Tm of unbound Kinase X to determine the EC50.[2]
2. NanoBRET™ Target Engagement Assay
This protocol describes a competitive displacement assay using NanoBRET™ technology to quantify the affinity of this compound for Kinase X in live cells.[1][3]
a. Cell Preparation:
-
Co-transfect HEK293 cells with a vector expressing Kinase X fused to NanoLuc® luciferase and seed them in 96-well plates.
-
Incubate the cells for 24 hours to allow for protein expression.
b. Assay Plate Preparation:
-
Prepare serial dilutions of the unlabeled compound this compound.
-
Add the this compound dilutions to the wells containing the transfected cells.
-
Add the NanoBRET™ tracer, a fluorescently labeled molecule that binds to Kinase X, at a fixed concentration.
-
Include control wells with no this compound (for maximum BRET signal) and no tracer (for background).
c. Measurement:
-
Incubate the plate for a specified period (e.g., 2 hours) at 37°C to reach binding equilibrium.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Measure the luminescence at two wavelengths (donor and acceptor) using a luminometer.
-
Calculate the BRET ratio and plot the data against the concentration of this compound to determine the IC50 value.
3. Photoaffinity Labeling (PAL)
This protocol outlines a general workflow for using a photoaffinity-labeled analog of this compound to identify and validate its interaction with Kinase X.
a. Probe Incubation:
-
Synthesize a this compound analog containing a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle).
-
Incubate intact cells or cell lysates with the photoaffinity probe.
-
For competition experiments, pre-incubate the cells/lysate with an excess of the unlabeled compound this compound.
b. UV Crosslinking:
-
Irradiate the samples with UV light of a specific wavelength to activate the photoreactive group, leading to covalent bond formation with interacting proteins.[5]
c. Enrichment and Identification:
-
Lyse the cells (if not already done).
-
If a biotin tag was used, enrich the covalently labeled proteins using streptavidin beads.
-
Elute the bound proteins and identify them using mass spectrometry. The specific binding to Kinase X can be confirmed by its presence in the sample treated with the probe alone and its absence or significant reduction in the sample co-treated with excess this compound.
Visualizations
Signaling Pathway of a Hypothetical Kinase X
Caption: Inhibition of the Kinase X signaling pathway by this compound.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
NanoBRET™ Target Engagement Workflow
Caption: NanoBRET™ competitive displacement assay workflow.
References
- 1. Blood Group A Antigen Monoclonal Antibody (HE-193) (MA1-19693) [thermofisher.com]
- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. abeomics.com [abeomics.com]
- 5. atcc.org [atcc.org]
- 6. Embryotoxic effects of B-193 in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabbit anti-SARS COV-2N Monoclonal Antibody, clone HB193, det | Stjosephs Hospital [stjosephs-hospital.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Reproducibility of AMG 193 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for AMG 193, a clinical-stage, first-in-class, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. The focus is on the reproducibility and consistency of findings from preclinical and clinical studies, with a comparison to the alternative MTA-cooperative PRMT5 inhibitor, MRTX1719. This document is intended to serve as a resource for researchers and drug development professionals evaluating the therapeutic potential of targeting PRMT5 in MTAP-deleted cancers.
Executive Summary
AMG 193 is an investigational oral drug that selectively targets cancer cells with a specific genetic deletion known as MTAP (methylthioadenosine phosphorylase) deletion.[1][2] This deletion occurs in approximately 10-15% of all human cancers.[2] Preclinical and early-phase clinical data suggest that AMG 193 has a manageable safety profile and shows promising anti-tumor activity in patients with various MTAP-deleted solid tumors.[2][3] This guide summarizes the key experimental findings, compares them with a similar compound, MRTX1719, and discusses the current state of reproducibility for this therapeutic approach. While the available data from different research groups on similar molecules show consistent trends, it is important to note that most of the comprehensive data on AMG 193 has been reported by its developer, Amgen. Independent, peer-reviewed replication studies will be crucial for definitively establishing the reproducibility of these findings.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
The therapeutic strategy for AMG 193 is based on the concept of synthetic lethality. In cancer cells with MTAP deletion, the metabolite methylthioadenosine (MTA) accumulates.[2] MTA is a partial inhibitor of PRMT5, an enzyme essential for various cellular processes.[2] AMG 193 is designed to preferentially bind to the PRMT5-MTA complex, further inhibiting its activity. This selective action is intended to kill cancer cells with MTAP deletion while sparing normal, healthy cells where MTA levels are low.[1] The downstream effects of PRMT5 inhibition include DNA damage, cell cycle arrest, and alterations in mRNA splicing.[1]
Preclinical Experimental Data
In Vitro Studies
Key Findings:
-
Selective Cell Killing: AMG 193 demonstrates potent and selective killing of MTAP-deleted cancer cell lines compared to their MTAP wild-type counterparts.[1]
-
Target Engagement: Treatment with AMG 193 leads to a dose-dependent decrease in symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, in MTAP-deleted cells.[1]
-
Cellular Effects: Inhibition of PRMT5 by AMG 193 induces DNA damage, G2/M cell cycle arrest, and changes in alternative mRNA splicing in MTAP-deleted cells.[1]
Data Summary:
| Cell Line | MTAP Status | AMG 193 IC50 (Viability) | SDMA Inhibition IC50 | Reference |
| HCT116 | Wild-Type | > 4 µM | Not reported | [1] |
| HCT116 | Deleted | ~0.1 µM | ~0.01 µM | [1] |
| MRTX1719 | ||||
| HCT116 | Wild-Type | 890 nM | 653 nM | [4] |
| HCT116 | Deleted | 12 nM | 8 nM | [4] |
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Cancer cell lines (both MTAP-deleted and wild-type) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of AMG 193 or a vehicle control for a specified period (e.g., 5-10 days).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Studies
Key Findings:
-
Tumor Growth Inhibition: Oral administration of AMG 193 leads to significant, dose-dependent tumor growth inhibition in mouse xenograft models of MTAP-deleted cancers.[1]
-
Favorable Tolerability: AMG 193 is generally well-tolerated in animal models, with no significant impact on body weight or signs of toxicity at efficacious doses.[1]
-
Pharmacodynamic Effects: AMG 193 treatment reduces SDMA levels in tumor tissues, confirming target engagement in vivo.[1]
Data Summary:
| Xenograft Model | MTAP Status | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| HCT116 | Deleted | AMG 193 (dose-dependent) | Statistically significant | [1] |
| HCT116 | Wild-Type | AMG 193 | No significant inhibition | [1] |
| MRTX1719 | ||||
| Various | Deleted | MRTX1719 (dose-dependent) | Marked antitumor activity | [4] |
| Various | Wild-Type | MRTX1719 | Minimal effects | [4] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (MTAP-deleted or wild-type) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. AMG 193 is administered orally at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., SDMA levels).
Clinical Trial Data (Phase I)
Key Findings:
-
Safety and Tolerability: AMG 193 has demonstrated a favorable safety profile in a first-in-human Phase I trial (NCT05094336).[2][3] The most common treatment-related adverse events were nausea, fatigue, and vomiting.[3] Importantly, there was no clinically significant myelosuppression, a dose-limiting toxicity for first-generation PRMT5 inhibitors.[3]
-
Pharmacokinetics: The exposure to AMG 193 increased in a dose-proportional manner.[3]
-
Preliminary Efficacy: Encouraging antitumor activity has been observed across a variety of MTAP-deleted solid tumors.[3] As of May 2024, the objective response rate was 21.4% in efficacy-evaluable patients treated at active and tolerable doses.[3] Responses were seen in non-small cell lung cancer, pancreatic adenocarcinoma, and biliary tract cancer.[3]
Data Summary (AMG 193 vs. MRTX1719):
| Parameter | AMG 193 (NCT05094336) | MRTX1719 (Phase I/II) | Reference |
| Population | Advanced MTAP-deleted solid tumors | Advanced MTAP-deleted solid tumors | [3][4] |
| Most Common TRAEs | Nausea, fatigue, vomiting | Not specified in detail | [3] |
| Dose-Limiting Toxicity | Nausea, vomiting, fatigue, hypersensitivity, hypokalemia at ≥240 mg | No dose-limiting toxicities up to 400 mg q.d. | [3][5] |
| Myelosuppression | Not clinically significant | Not a significant issue | [3][6] |
| Objective Response Rate | 21.4% (at active and tolerable doses) | Partial responses in 6 of 18 patients (33%) in an early report | [3][6][7] |
| Tumor Types with Response | NSCLC, Pancreatic, Biliary Tract, and others | Mesothelioma, NSCLC, Melanoma, Gallbladder, MPNST | [3][4] |
Reproducibility and Comparison with Alternatives
A direct assessment of the reproducibility of AMG 193's experimental results is challenging due to the limited number of independent, peer-reviewed publications. The majority of the detailed data comes from studies conducted by Amgen, the developer of AMG 193.
However, the emergence of another MTA-cooperative PRMT5 inhibitor, MRTX1719, from Mirati Therapeutics (now part of Bristol Myers Squibb), provides an opportunity for indirect comparison and an assessment of the consistency of the therapeutic concept.
Points of Consistency:
-
Mechanism of Action: Both AMG 193 and MRTX1719 are reported to be MTA-cooperative PRMT5 inhibitors, demonstrating a similar, selective mechanism of action.[1][4]
-
Preclinical Selectivity: Preclinical studies for both compounds show a consistent pattern of selective inhibition of viability and PRMT5 activity in MTAP-deleted cancer models compared to MTAP wild-type models.[1][4]
-
Clinical Safety Profile: Early clinical data for both drugs suggest a favorable safety profile, notably the absence of significant myelosuppression that plagued earlier, non-selective PRMT5 inhibitors.[3][6]
-
Clinical Activity: Both AMG 193 and MRTX1719 have demonstrated preliminary anti-tumor activity in patients with a range of MTAP-deleted solid tumors.[3][4]
Points of Ditterence and Considerations:
-
Potency: Cross-trial comparisons of IC50 values and clinical response rates should be interpreted with caution due to differences in experimental protocols and patient populations. However, early data suggests that both molecules are potent inhibitors of PRMT5.
-
Chemical Structure: AMG 193 and MRTX1719 have different chemical structures, which may lead to differences in their pharmacokinetic and pharmacodynamic properties, as well as their off-target effects.[1]
-
Clinical Development: Both drugs are in early-stage clinical development, and the reported data is from a limited number of patients.[1][8] As more data becomes available from larger, randomized trials, a clearer picture of their comparative efficacy and safety will emerge.
Conclusion
The experimental results for AMG 193, an MTA-cooperative PRMT5 inhibitor, show a consistent and promising preclinical and early clinical profile for the treatment of MTAP-deleted cancers. The findings are supported by data from a similar molecule, MRTX1719, which strengthens the rationale for this therapeutic approach.
While the consistency between the findings for these two drugs provides a degree of confidence in the underlying scientific principles, the field would greatly benefit from independent replication of the key preclinical and clinical findings. Future research, including head-to-head clinical trials and independent laboratory studies, will be essential to fully understand the reproducibility of these results and the comparative effectiveness of different MTA-cooperative PRMT5 inhibitors. Researchers are encouraged to critically evaluate the available data and consider the need for independent validation in their own research and development programs.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 6. Triple meeting 2023 – PRMT5 has a wobble | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. ESMO 2024 – Amgen’s PRMT5 still looks lacklustre | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. aacrjournals.org [aacrjournals.org]
"B 193" cross-reactivity with other proteins
An important clarification is needed regarding the identity of "B 193." Initial research indicates that "this compound" is not a universally recognized, single protein identifier in widespread scientific literature. The term could potentially refer to several different molecules, including:
-
A specific microRNA (miR-193a).
-
A protein from a specific bacterial strain (Phaeobacter sp. MED193).
-
A 193-kilodalton vault protein.
-
A specific crystal structure of a well-known protein (e.g., lysozyme (B549824) 193L).
-
An internal product code or a less common nomenclature.
To provide an accurate and relevant comparison guide on protein cross-reactivity, please specify the full and accurate name of the molecule of interest. For example, please provide the complete protein name, its species of origin, any associated gene names, or a product number from a supplier.
Once this information is provided, a comprehensive guide will be developed to address your requirements for data presentation, experimental protocols, and visualizations.
A Comparative Analysis of AMG 193 and its Analogs: A New Wave of MTA-Cooperative PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, the emergence of MTA-cooperative PRMT5 inhibitors marks a significant advancement in precision oncology. This guide provides a detailed comparative analysis of the clinical-stage compound AMG 193 and its key analogs, focusing on their performance, supporting experimental data, and underlying mechanisms of action.
The discovery of synthetic lethality between the loss of the methylthioadenosine phosphorylase (MTAP) gene and the inhibition of protein arginine methyltransferase 5 (PRMT5) has paved the way for a new class of targeted cancer therapies. In MTAP-deleted cancers, which account for approximately 10-15% of all human cancers, the accumulation of methylthioadenosine (MTA) creates a unique therapeutic window.[1][2] MTA-cooperative PRMT5 inhibitors are designed to preferentially bind to the PRMT5-MTA complex, leading to selective inhibition of cancer cells while sparing normal tissues.[3][4] This guide will delve into the specifics of AMG 193 and its analogs, providing a comprehensive overview for the scientific community.
Performance Comparison of MTA-Cooperative PRMT5 Inhibitors
The following tables summarize the available quantitative data for AMG 193 and its primary analogs: MRTX1719, TNG462, TNG908, and AZD3470. This data allows for a direct comparison of their biochemical potency, cellular activity, and selectivity.
| Compound | Biochemical Potency (IC50/Ki against PRMT5-MTA) | Cellular Potency (GI50/IC50 in MTAP-null cells) | Selectivity (Fold difference, MTAP-WT vs. MTAP-null) | Key Preclinical Findings | Clinical Status (as of late 2025) |
| AMG 193 | IC50 = 0.107 µM[5] | Not explicitly stated | Preferentially inhibits MTAP-deleted cells[3] | Induces DNA damage, cell cycle arrest, and aberrant mRNA splicing in MTAP-deleted cells.[3] | Phase 1/2 (NCT05094336)[6] |
| MRTX1719 | Potent inhibitor of PRMT5/MTA complex[7] | MTAP-del SDMA IC50 = 0.83 µM[8] | 4-fold (SDMA)[8] | Marked antitumor activity across a panel of xenograft models.[7] | Phase 1/2 (NCT05245500)[7] |
| TNG462 | Ki ≤ 300 fM[1] | GI50 = 4 nM (HAP1 MTAP-null)[1] | ~45-fold[1] | Potentially best-in-class characteristics with substantive durability.[9] | Phase 1/2 (NCT05732831)[1] |
| TNG908 | Not explicitly stated | IC50 = 110 nM[10] | 15-fold[10] | Brain-penetrant, efficacious in preclinical glioblastoma models.[10][11] | Phase 1/2 (NCT05275478), enrollment stopped for portfolio prioritization[9][12] |
| AZD3470 | IC50 = 5.4 nM[13] | Selectively inhibits proliferation in MTAP-deleted cells[13] | 37-fold MTA cooperativity[13] | Robust PK/PD/efficacy relationship and durable regressions in PDX models.[13] | Phase 1 (NCT06130553, NCT06137144)[13] |
Clinical Trial Overview
The clinical development of these MTA-cooperative PRMT5 inhibitors is rapidly progressing. The table below provides a snapshot of their performance in early-phase clinical trials.
| Compound | Trial Identifier | Key Clinical Results | Dose-Limiting Toxicities (DLTs) |
| AMG 193 | NCT05094336 | Confirmed partial responses in patients with MTAP-deleted solid tumors.[3][14] | Vomiting and hypokalaemia at higher doses.[15] |
| MRTX1719 | NCT05245500 | Confirmed objective responses in melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, and MPNST.[7][16] | Generally well-tolerated with no DLTs observed up to 400mg QD.[17] |
| TNG462 | NCT05732831 | ORR of 43% in cholangiocarcinoma (n=7).[18] | Thrombocytopenia.[9] |
| TNG908 | NCT05275478 | Responses in pancreatic, NSCLC, and urothelial cancers; no responses in glioblastoma.[9] | Not explicitly stated. |
| AZD3470 | NCT06130553, NCT06137144 | Currently in early clinical development.[13] | Data not yet available. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
The diagram above illustrates the mechanism of action of MTA-cooperative PRMT5 inhibitors. The deletion of the MTAP gene leads to the accumulation of MTA, which forms a complex with PRMT5. AMG 193 and its analogs selectively inhibit this complex, leading to downstream effects such as altered RNA splicing, DNA damage, and G2/M cell cycle arrest, ultimately resulting in apoptosis of the cancer cell.[3][19]
The workflow diagram outlines the typical progression for evaluating and comparing novel enzyme inhibitors. It begins with in vitro assessments of biochemical and cellular potency, followed by in vivo studies to determine pharmacokinetic profiles and efficacy in animal models, and culminates in clinical trials to assess safety and efficacy in humans.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of drug candidates. Below are generalized methodologies for the key experiments cited in this guide.
Biochemical PRMT5 Enzyme Assay
This assay is designed to determine the direct inhibitory activity of a compound on the PRMT5 enzyme in the presence of MTA.
-
Principle: The assay measures the transfer of a tritiated methyl group from S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) to a histone H4 peptide substrate by the PRMT5/MEP50 complex. The reaction is performed in the presence and absence of MTA to determine cooperativity.
-
Materials: Recombinant human PRMT5/MEP50 complex, histone H4 peptide, ³H-SAM, MTA, test compounds, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the PRMT5/MEP50 enzyme, histone H4 peptide, MTA (for cooperative assay), and the test compound.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate at a controlled temperature for a specified time.
-
Stop the reaction and capture the methylated peptide on a filter plate.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[8]
-
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and survival of cancer cell lines.
-
Principle: The metabolic activity of viable cells is quantified using a colorimetric or luminescent reagent. The signal is proportional to the number of living cells.
-
Materials: MTAP-deleted and MTAP-wild-type cancer cell lines, cell culture medium, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the GI50 or IC50 value, representing the concentration that inhibits cell growth by 50%.[20][21]
-
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells (either cell lines or patient-derived tumors) are implanted into immunodeficient mice. The effect of the drug on tumor growth is then monitored over time.
-
Materials: Immunodeficient mice (e.g., nude or SCID), MTAP-deleted human cancer cell lines or patient-derived tumor fragments, and the test compound formulated for oral administration.
-
Procedure:
-
Implant the tumor cells or tissue subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally at various doses and schedules.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like SDMA).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[22][23]
-
Conclusion
The development of MTA-cooperative PRMT5 inhibitors represents a promising strategy for the treatment of MTAP-deleted cancers. AMG 193 and its analogs, including MRTX1719, TNG462, TNG908, and AZD3470, have all demonstrated significant preclinical activity and are progressing through clinical trials. While each compound exhibits a unique profile of potency, selectivity, and clinical efficacy, they collectively validate the therapeutic potential of this novel class of drugs. Continued research and clinical evaluation will be crucial in determining the optimal application of these inhibitors in the fight against cancer. This guide serves as a foundational resource for professionals in the field, providing a data-driven comparison to inform future research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 5. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Anti-tumor Activity of TNG908 in Patients with MTAP-deleted Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ir.tangotx.com [ir.tangotx.com]
- 10. tangotx.com [tangotx.com]
- 11. researchgate.net [researchgate.net]
- 12. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AZD-3470 displays robust PK/PD/efficacy relationship, antitumor activity | BioWorld [bioworld.com]
- 14. mdpi.com [mdpi.com]
- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. xenograft.org [xenograft.org]
A Comparative Guide to Therapies Targeting MTAP-Deleted Cancers: An Analysis of the B 193 (AMG 193) Clinical Trial and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies targeting solid tumors with methylthioadenosine phosphorylase (MTAP) deletion. This genetic alteration, present in approximately 10-15% of all human cancers, creates a therapeutic vulnerability that has led to the development of targeted inhibitors.[1] This guide focuses on the clinical trial results of AMG 193 (erroneously referred to as B 193 in the query), a first-in-class MTA-cooperative PRMT5 inhibitor, and compares its performance against other emerging therapies, including other PRMT5 inhibitors and MAT2A inhibitors.
Executive Summary
The loss of the MTAP gene, often co-deleted with the tumor suppressor CDKN2A, leads to the accumulation of methylthioadenosine (MTA). This accumulation creates a dependency on the PRMT5 and MAT2A enzymes for cancer cell survival, a concept known as synthetic lethality. AMG 193 and other MTA-cooperative PRMT5 inhibitors are designed to selectively target cancer cells with high MTA levels, thereby sparing normal tissues and potentially offering a wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors.[1] This guide will delve into the clinical data, experimental protocols, and underlying biological pathways of these novel cancer therapies.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the clinical trials of AMG 193 and its principal alternatives in patients with MTAP-deleted solid tumors.
Table 1: Efficacy of AMG 193 and Comparator PRMT5 Inhibitors
| Drug (Target) | Clinical Trial | Tumor Types | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| AMG 193 (PRMT5) | NCT05094336 (Phase 1) | Various Solid Tumors | Non-Small Cell Lung Cancer (NSCLC): 2 confirmed PRs, 3 unconfirmed PRs (n=17) Pancreatic Ductal Adenocarcinoma: 2 confirmed PRs, 3 unconfirmed PRs (n=23) Biliary Tract Cancer: 2 confirmed PRs (n=19) Esophageal/Gastric Cancer: 1 confirmed PR, 1 unconfirmed PR (n=6) | NSCLC: SD in 6/17 patients Pancreatic: SD in 4/23 patients Biliary Tract: SD in 8/19 patients Esophageal/Gastric: SD in 2/6 patients |
| Vopimetostat (TNG462) (PRMT5) | Phase 1/2 | Various Solid Tumors | Overall (n=94): 27% 2nd Line Pancreatic Cancer: 25% | Overall (n=94): 78% Pancreatic Cancer (all lines): 71% |
| BMS-986504 (MRTX1719) (PRMT5) | NCT05245500 (Phase 1/2) | Various Solid Tumors | Objective responses observed in melanoma, gallbladder adenocarcinoma, mesothelioma, NSCLC, and malignant peripheral nerve sheath tumors. Specific ORR percentages not detailed in the provided results. | Data not specified in the provided results. |
PR: Partial Response, SD: Stable Disease
Table 2: Efficacy of MAT2A Inhibitors in MTAP-Deleted Cancers
| Drug (Target) | Clinical Trial | Tumor Types | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| IDE397 (MAT2A) | NCT04794699 (Phase 2) | Urothelial and NSCLC | Overall (n=18): 38.9% (1 CR, 6 PRs) | 94% |
| AG-270 (S095033) (MAT2A) | NCT03435250 (Phase 1) | Various Solid Tumors | 2 partial responses observed (n=40) | 17.5% at 16 weeks |
CR: Complete Response, PR: Partial Response
Table 3: Comparative Safety Profile of Investigational Agents
| Drug | Most Common Treatment-Related Adverse Events (TRAEs) | Grade ≥3 TRAEs |
| AMG 193 | Nausea, fatigue, vomiting | 8 of 39 patients experienced Grade ≥3 TRAEs. No clinically significant myelosuppression. |
| Vopimetostat (TNG462) | Nausea (26%), anemia (20%), fatigue (19%), dysgeusia (19%), thrombocytopenia (13%) (predominantly Grade 1) | Anemia (13%). No Grade 4 or 5 TRAEs reported. |
| BMS-986504 (MRTX1719) | Well-tolerated with no dose-limiting toxicities observed at doses up to 400mg once daily. | Data not specified in the provided results. |
| IDE397 | Fatigue, peripheral neuropathy, decreased appetite, constipation, increased creatinine, nausea, asthenia | 5.6% of patients experienced Grade ≥3 drug-related AEs. No drug-related serious AEs or discontinuations. |
| AG-270 (S095033) | Fatigue, nausea, increased blood bilirubin, anemia, decreased appetite, diarrhea, dyspnea | Reversible increases in liver function tests, thrombocytopenia, and anemia were common. |
Experimental Protocols
A detailed understanding of the methodologies employed in these clinical trials is crucial for the critical evaluation of their outcomes.
Patient Selection and MTAP Deletion Detection
-
Inclusion Criteria: Across the trials for AMG 193, Vopimetostat, BMS-986504, IDE397, and AG-270, a key inclusion criterion was the presence of a locally advanced or metastatic solid tumor with homozygous MTAP deletion.[2] Patients were typically required to have progressed on or be intolerant to standard therapies.
-
Detection of MTAP Deletion: The homozygous deletion of the MTAP gene was primarily identified through two main methods:
-
Next-Generation Sequencing (NGS): Tumor tissue or blood samples were analyzed using NGS panels to detect the loss of the MTAP gene.[3][4] Some protocols specified the use of panels covering a large number of single nucleotide polymorphism (SNP) loci to infer copy number variations.[5]
-
Immunohistochemistry (IHC): IHC was used to detect the loss of MTAP protein expression in tumor tissue.[4] This method serves as a surrogate for detecting the gene deletion. Commercially available anti-MTAP antibodies are used for staining, and a pathologist evaluates the presence or absence of cytoplasmic staining in tumor cells compared to internal positive controls (e.g., stromal cells, inflammatory cells). A tumor is generally considered to have MTAP loss if there is a complete absence of staining in the tumor cells.
-
Efficacy Evaluation
-
Tumor Response Assessment: The primary method for evaluating tumor response to treatment in these clinical trials was the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 .[6][7][8]
-
Baseline Assessment: At baseline, tumors were categorized as "measurable" or "non-measurable." Measurable lesions had to have a longest diameter of at least 10 mm (or 15 mm in the short axis for lymph nodes). Up to five target lesions (maximum of two per organ) were selected for serial measurement.
-
Follow-up Assessments: Tumor assessments were typically performed every 6 to 8 weeks.
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions, with an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progressive disease.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
Safety and Tolerability Assessment
-
Adverse Event Monitoring: The safety and tolerability of the investigational drugs were assessed by monitoring and grading adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0 .[9][10][11][12]
-
Grading Scale: CTCAE provides a five-point scale to grade the severity of AEs:
-
Grade 1: Mild
-
Grade 2: Moderate
-
Grade 3: Severe
-
Grade 4: Life-threatening
-
Grade 5: Death related to AE
-
-
Visualizing the Mechanism of Action and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathway and a generalized experimental workflow for these clinical trials.
Caption: Synthetic lethality in MTAP-deleted cancers.
Caption: A typical workflow for MTAP-targeted clinical trials.
Conclusion
The development of therapies targeting the MTAP-PRMT5/MAT2A synthetic lethal axis represents a significant advancement in precision oncology. The preliminary clinical trial data for AMG 193 and other MTA-cooperative PRMT5 inhibitors, as well as MAT2A inhibitors, are encouraging, demonstrating clinical activity and generally manageable safety profiles in patients with MTAP-deleted solid tumors. As these trials mature and more data become available, a clearer picture of the comparative efficacy and safety of these agents will emerge, potentially leading to new standards of care for this patient population. Continued research into the nuances of the underlying biology and the development of robust biomarkers will be critical for optimizing patient selection and treatment outcomes.
References
- 1. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. rarecancers.org.au [rarecancers.org.au]
- 4. mtapdeletion.com [mtapdeletion.com]
- 5. ascopubs.org [ascopubs.org]
- 6. project.eortc.org [project.eortc.org]
- 7. ajronline.org [ajronline.org]
- 8. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 9. researchgate.net [researchgate.net]
- 10. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. dermnetnz.org [dermnetnz.org]
Independent Validation of "B 193" (AMG 193) Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of AMG 193, a notable MTA-cooperative PRMT5 inhibitor, with its primary alternative, MRTX1719. The information is based on available preclinical and clinical data, with a focus on independent validation where possible.
AMG 193 is a clinical-stage, orally bioavailable, and brain-penetrant MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1] It is being developed for the treatment of advanced solid tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[2] The deletion of the MTAP gene, often co-deleted with the tumor suppressor gene CDKN2A, occurs in approximately 10-15% of all human cancers.[1] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. AMG 193 leverages this by preferentially binding to the MTA-bound PRMT5, leading to selective tumor cell death in MTAP-deleted cancers while sparing normal tissues.[3][4] This mechanism of action is a key area of interest in precision oncology.
Comparative Analysis: AMG 193 vs. Alternatives
The primary comparator for AMG 193 is MRTX1719 (also known as BMS-986504), another MTA-cooperative PRMT5 inhibitor in clinical development. While direct head-to-head trials are not yet available, a comparison of their reported clinical trial data provides valuable insights.
Table 1: Preclinical and In Vitro Activity
| Parameter | AMG 193 | MRTX1719 | Reference(s) |
| Mechanism of Action | MTA-cooperative PRMT5 inhibitor | MTA-cooperative PRMT5 inhibitor | [3][4][5] |
| Selectivity for MTAP-deleted cells (vs. MTAP-WT) | ~40-fold in HCT116 isogenic pair viability assays | >70-fold in HCT116 isogenic pair viability assays | [1][5] |
| In Vivo Efficacy (Xenograft models) | 96% Tumor Growth Inhibition (TGI) in BxPC-3 (pancreatic) at 100 mg/kg QD; 88% TGI in U87MG (glioblastoma) at 100 mg/kg QD | Demonstrated marked antitumor activity across a panel of xenograft models at well-tolerated doses | [1][5] |
Table 2: Phase 1 Clinical Trial Overview
| Feature | AMG 193 (NCT05094336) | MRTX1719 (NCT05245500) | Reference(s) |
| Phase | Phase 1/1b/2 | Phase 1/2 | [2][6] |
| Patient Population | Advanced MTAP-null solid tumors | Advanced solid tumors with homozygous MTAP deletion | [2][6] |
| Treatment | Monotherapy and in combination with docetaxel | Monotherapy | [2][6] |
| Primary Objectives | Evaluate safety, tolerability, MTD/RP2D | Evaluate safety, tolerability, PK, PD, and anti-tumor activity | [2][6] |
Table 3: Clinical Efficacy (Phase 1 Data)
| Outcome | AMG 193 | MRTX1719 | Reference(s) |
| Objective Response Rate (ORR) | 21.4% in efficacy-assessable patients at active and tolerable doses | Objective responses observed in multiple tumor types | [5][7] |
| Tumor Types with Responses | Esophageal, pancreatic, renal cell, gallbladder, and ovarian Sertoli-Leydig cell cancer, non-small cell lung cancer, biliary tract cancer | Melanoma, gallbladder adenocarcinoma, mesothelioma, non-small cell lung cancer, and malignant peripheral nerve sheath tumors | [5][7][8][9] |
Table 4: Safety and Tolerability (Phase 1 Data)
| Adverse Events (AEs) | AMG 193 | MRTX1719 | Reference(s) |
| Most Common Treatment-Related AEs | Nausea, fatigue, loss of appetite, vomiting | Not explicitly detailed in the same format, but generally well-tolerated | [5][8] |
| Dose-Limiting Toxicities | Nausea and fatigue at higher doses | Not specified in the provided results | [10] |
| Myelosuppression | No significant neutropenia or thrombocytopenia reported | Not a reported issue, unlike first-generation PRMT5 inhibitors | [8][11] |
Experimental Protocols
AMG 193 Phase 1/1b/2 Trial (NCT05094336) Protocol Outline
This is a multi-center, open-label study to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of AMG 193.[12]
-
Part 1a/b (Dose Exploration): Patients with advanced MTAP-null solid tumors receive escalating doses of AMG 193 to determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).[12]
-
Part 2 (Dose Expansion): Patients are enrolled in specific tumor-type cohorts to further evaluate the safety and efficacy of AMG 193 at the RP2D.
-
Inclusion Criteria: Adults (≥ 18 years) with histologically confirmed locally advanced or metastatic solid tumors with MTAP or CDKN2A deletion, not amenable to curative treatment, and with measurable disease.[12][13]
-
Exclusion Criteria: Prior treatment with a PRMT5 or MAT2A inhibitor, major surgery within 28 days, and certain cardiac conditions.[13]
-
Primary Endpoints: Incidence of dose-limiting toxicities, treatment-emergent adverse events, and serious adverse events.[12]
-
Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC) and preliminary anti-tumor activity (ORR, duration of response).[12]
MRTX1719 Phase 1/2 Trial (NCT05245500) Protocol Outline
This is an open-label, multicenter, first-in-human study of MRTX1719.[6]
-
Phase 1 (Dose Escalation): To determine the safety, tolerability, and RP2D of MRTX1719 in patients with advanced solid tumors with homozygous MTAP deletion.
-
Phase 1b/2 (Expansion Cohorts): To further evaluate the safety, pharmacokinetics, and clinical activity in specific tumor types.
-
Inclusion Criteria: Adults (≥ 18 years) with a histologically confirmed diagnosis of a solid tumor malignancy with homozygous deletion of the MTAP gene, and unresectable or metastatic disease.[14][15]
-
Exclusion Criteria: Prior treatment with a PRMT5 or MAT2A inhibitor, active brain metastases, and significant gastrointestinal conditions that could alter drug absorption.[14][15]
-
Primary Endpoints: Safety and tolerability of MRTX1719.
-
Secondary Endpoints: Pharmacokinetics, Objective Response Rate (ORR), and Duration of Response (DOR).
Visualizations
Signaling Pathway of MTA-Cooperative PRMT5 Inhibition
Caption: MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.
Experimental Workflow for a Phase 1 Dose Escalation Study
Caption: Generalized workflow for a Phase 1 dose escalation clinical trial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Triple meeting 2023 – PRMT5 has a wobble | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. qa.vicc.org [qa.vicc.org]
- 15. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1719 in Patients with Advanced Solid Tumors with Homozygous MTAP Deletion | Dana-Farber Cancer Institute [dana-farber.org]
AMG 193 Demonstrates Selective Preclinical Antitumor Activity in MTAP-Deleted Cancers Compared to Placebo Control
For Immediate Release
A comprehensive analysis of preclinical data reveals that AMG 193, a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor, exhibits significant and selective antitumor activity in cancer models with methylthioadenosine phosphorylase (MTAP) gene deletion when compared to placebo controls. These findings, primarily from studies in human cell line-derived and patient-derived xenograft models, position AMG 193 as a promising targeted therapy for a patient population with high unmet medical needs.
The antitumor effects of AMG 193 are attributed to its unique mechanism of action, which exploits a key vulnerability in MTAP-deleted cancer cells. Deletion of the MTAP gene leads to the accumulation of methylthioadenosine (MTA), which then binds to the protein arginine methyltransferase 5 (PRMT5). AMG 193 preferentially binds to this MTA-PRMT5 complex, leading to potent inhibition of PRMT5's enzymatic activity. This selective inhibition in cancer cells triggers a cascade of downstream events, including DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately resulting in tumor growth inhibition.[1][2] In contrast, normal cells with functional MTAP do not accumulate MTA, and thus are largely spared from the inhibitory effects of AMG 193.
Quantitative Analysis of Preclinical Efficacy
Preclinical studies have consistently demonstrated the dose-dependent efficacy of AMG 193 in inhibiting tumor growth in MTAP-deleted xenograft models. The following tables summarize the key quantitative data from these experiments, comparing the effects of AMG 193 to a vehicle (placebo) control.
Table 1: In Vivo Antitumor Activity of AMG 193 in HCT116 MTAP-Deleted Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle | - | ~1200 | - | - |
| AMG 193 | 3 | ~800 | ~33 | <0.05 |
| AMG 193 | 10 | ~500 | ~58 | <0.001 |
| AMG 193 | 30 | ~200 | ~83 | <0.0001 |
| AMG 193 | 100 | <100 | >90 | <0.0001 |
Table 2: In Vivo Antitumor Activity of AMG 193 in BxPC-3 (Pancreatic) Patient-Derived Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle | - | ~1500 | - | - |
| AMG 193 | 100 | ~300 | ~80 | <0.001 |
Experimental Protocols
The following outlines the methodologies for the key in vivo experiments cited in this guide.
Xenograft Tumor Model Studies:
-
Cell Lines and Animal Models: Human colorectal carcinoma HCT116 cells with engineered MTAP deletion and patient-derived pancreatic adenocarcinoma BxPC-3 cells were used. Female athymic nude mice (6-8 weeks old) were utilized for tumor implantation.
-
Tumor Implantation: A suspension of 5 x 10^6 HCT116 cells or small fragments of BxPC-3 tumor tissue were subcutaneously implanted into the flank of each mouse.
-
Treatment Administration: When tumors reached a mean volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups. AMG 193 was formulated in an appropriate vehicle and administered orally once daily at the indicated doses. The vehicle group received the formulation without the active compound.
-
Tumor Volume Measurement: Tumor dimensions were measured two to three times weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Statistical significance was determined using an appropriate statistical test, such as a one-way ANOVA with Dunnett's post-hoc test.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).[1]
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams illustrate the signaling pathway of AMG 193 and the experimental workflow for the preclinical xenograft studies.
Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: AMG 193 Versus Competitor Compounds in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of AMG 193, a first-in-class, methylthioadenosine (MTA)-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with its key competitor compounds. The information presented is intended to inform research and development decisions by providing a clear overview of the current landscape of PRMT5 inhibitors for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) deletion.
Executive Summary
The deletion of the MTAP gene, which frequently occurs alongside the tumor suppressor CDKN2A, leads to the accumulation of MTA in cancer cells. This accumulation creates a unique therapeutic vulnerability by partially inhibiting PRMT5, an enzyme crucial for various cellular processes, including RNA splicing and cell cycle regulation. AMG 193 and other MTA-cooperative inhibitors leverage this by selectively targeting the PRMT5-MTA complex, offering a potentially wider therapeutic window compared to non-selective, first-generation PRMT5 inhibitors. This guide will delve into the preclinical and clinical data of AMG 193 and its main competitors, providing a comparative analysis of their efficacy and safety profiles.
Preclinical Performance Comparison
The preclinical activity of PRMT5 inhibitors is a key indicator of their potential clinical efficacy. The following tables summarize the in vitro potency of AMG 193 and its competitors in cancer cell lines.
MTA-Cooperative PRMT5 Inhibitors: In Vitro Potency
| Compound | Cell Line | Genotype | Assay | IC50/GI50 (nM) | Selectivity (MTAP WT/MTAP-null) | Reference |
| AMG 193 | HCT116 | MTAP-null | Viability | 100 | ~40x | [1] |
| HCT116 | MTAP WT | Viability | >4000 | [1] | ||
| HCT116 | MTAP-null | SDMA | <10 | >100x | [1] | |
| HCT116 | MTAP WT | SDMA | >1000 | [1] | ||
| MRTX1719 | HCT116 | MTAP-null | Viability (10-day) | 12 | >70x | [2][3] |
| HCT116 | MTAP WT | Viability (10-day) | 890 | [2][3] | ||
| HCT116 | MTAP-null | SDMA | 8 | >70x | [2] | |
| HCT116 | MTAP WT | SDMA | 653 | [2] | ||
| TNG462 | HAP1 | MTAP-null | Viability (7-day) | 4 | 45x | [4][5] |
| HAP1 | MTAP WT | Viability (7-day) | 180 | [4] | ||
| HAP1 | MTAP-null | SDMA | 0.8 | 33x (at IC90) | [4] | |
| HAP1 | MTAP WT | SDMA | 26.4 | [4] |
Non-MTA-Cooperative PRMT5 Inhibitors: In Vitro Potency
| Compound | Cell Line | Genotype | Assay | IC50/GI50 (nM) | Reference |
| GSK3326595 | Z-138 | N/A | Growth | 4 | [6] |
| HCT116 | MTAP-null | Viability (10-day) | 164 | [7] | |
| HCT116 | MTAP WT | Viability (10-day) | 200 | [7] | |
| JNJ-64619178 | NCI-H1048 | N/A | N/A | N/A | [8] |
| Multiple | N/A | Proliferation | Broad range | [9] |
Clinical Trial Comparison
The following table summarizes the available clinical trial data for AMG 193 and its key competitors in patients with MTAP-deleted solid tumors.
| Compound | Trial Phase | Patient Population | Objective Response Rate (ORR) | Key Adverse Events (Grade ≥3) | Reference |
| AMG 193 | Phase 1 | Advanced MTAP-null solid tumors | 11% (confirmed) at active doses | Nausea, vomiting, fatigue, hypokalemia | [10] |
| MRTX1719 | Phase 1/2 | Advanced MTAP-deleted solid tumors | 33% | Generally well-tolerated, no dose-limiting toxicities reported | [10] |
| TNG462 | Phase 1/2 | MTAP-deleted solid tumors | Data expected | Thrombocytopenia (dose-limiting) | [11] |
| GSK3326595 | Phase 1 | Advanced solid tumors & NHL | Modest activity (partial responses in ACC and ER+ breast cancer) | Anemia, fatigue, nausea | |
| JNJ-64619178 | Phase 1 | Advanced solid tumors & NHL | 5.6% (11.5% in ACC) | Thrombocytopenia (dose-limiting) | [12] |
Signaling Pathway and Experimental Workflow
PRMT5 Signaling in MTAP-Deleted Cancer
The diagram below illustrates the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition.
Caption: Synthetic lethality of PRMT5 inhibition in MTAP-deleted cancer cells.
General Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for evaluating the efficacy of a PRMT5 inhibitor in a preclinical xenograft model.
Caption: A typical workflow for in vivo evaluation of PRMT5 inhibitors.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116 MTAP-null and MTAP WT) are seeded in 96-well opaque-walled plates at a density of 500-1000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound (e.g., AMG 193) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 7-10 days) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). The plate is then read on a luminometer.
-
Data Analysis: The luminescent signal is normalized to the vehicle control, and the data is fitted to a dose-response curve to calculate the IC50 or GI50 value.
Symmetric Dimethylarginine (SDMA) In-Cell Western Assay
Objective: To measure the in-cell inhibition of PRMT5 activity by quantifying the levels of SDMA, a direct product of PRMT5-mediated methylation.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the inhibitor as described in the cell viability assay.
-
Fixation and Permeabilization: After treatment (e.g., 96 hours), the cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based solution.
-
Immunostaining: The cells are incubated with a primary antibody specific for SDMA (e.g., SYM11) and a normalization antibody (e.g., for total protein). Subsequently, fluorescently labeled secondary antibodies are added.
-
Imaging and Quantification: The plate is scanned on an imaging system, and the fluorescence intensity for both SDMA and the normalization control is quantified.
-
Data Analysis: The SDMA signal is normalized to the total protein signal. The normalized data is then used to generate a dose-response curve and calculate the IC50 for PRMT5 inhibition.[13]
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a PRMT5 inhibitor in a living organism.
Methodology:
-
Cell Implantation: MTAP-deleted human cancer cells (e.g., HCT116 MTAP-null) are implanted subcutaneously into the flank of immunocompromised mice.[14]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.[14]
-
Compound Administration: The test compound (e.g., AMG 193) is administered orally at various doses and schedules (e.g., once daily). The control group receives a vehicle solution.[15]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be used for pharmacodynamic analysis (e.g., SDMA levels by ELISA or Western blot). Tumor growth inhibition (TGI) is calculated for each treatment group.[14][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ESMO 2024 – Amgen’s PRMT5 still looks lacklustre | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors - The Happy Lungs Project [happylungsproject.org]
- 12. onclive.com [onclive.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for B 193 (Acid Blue 193)
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides detailed procedural guidance for the safe disposal of B 193, chemically identified as Acid Blue 193. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel from potential hazards.
Chemical and Physical Properties of Acid Blue 193
A comprehensive understanding of the substance's properties is the first step in safe handling and disposal.
| Property | Value |
| CAS Number | 12392-64-2[1][2][3] |
| Molecular Formula | C₂₀H₁₃N₂NaO₅S[1][2][3] |
| Molecular Weight | 416.38 g/mol [1][2][3] |
| Appearance | Dark blue powder[1][2] |
| Solubility | Soluble in water and ethanol[1] |
Hazard Identification and Safety Precautions
According to its Material Safety Data Sheet (MSDS), Acid Blue 193 presents several hazards that necessitate careful handling.[3] It is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[3]
Personal Protective Equipment (PPE) is mandatory when handling Acid Blue 193:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: An approved respirator should be worn, especially when handling the powder form, to avoid inhalation.
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[3]
Step-by-Step Disposal Protocol for Acid Blue 193
The following protocol outlines the recommended procedure for the disposal of small quantities of Acid Blue 193 typically used in a laboratory setting. This procedure is designed to be straightforward and to mitigate risks.
1. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid Acid Blue 193 powder, minimizing dust generation.[3]
-
Place the collected powder into a clearly labeled, sealed, and compatible waste container. The container should be marked as "Hazardous Waste" and specify "Acid Blue 193".
-
-
Liquid Waste (Aqueous Solutions):
-
Do not pour solutions of Acid Blue 193 down the drain.
-
Collect all aqueous waste containing Acid Blue 193 in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," "Aqueous Waste with Acid Blue 193," and an approximate concentration.
-
-
Contaminated Materials:
-
Any materials such as weighing paper, gloves, or paper towels that have come into contact with Acid Blue 193 should be considered contaminated.
-
Place all contaminated disposable materials into a sealed bag and then into the solid hazardous waste container for Acid Blue 193.
-
2. Waste Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Ensure the container is kept closed at all times except when adding waste.
3. Waste Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste disposal personnel with a complete and accurate description of the waste.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of Acid Blue 193.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
